3,5-Dibromo-2-hydroxy-4-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVNGJBQXHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406214 | |
| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-53-3 | |
| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methylpyridine (CAS 89581-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,5-Dibromo-2-hydroxy-4-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While direct and extensive literature on this specific compound is not abundant, this document synthesizes available data, established chemical principles, and information from closely related analogues to present a detailed resource for researchers. The guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol for its precursor, predicted spectroscopic characteristics, key reactivity patterns with a focus on modern cross-coupling reactions, and potential applications in drug discovery. This document is intended to serve as a foundational resource to stimulate and support further research into this versatile chemical entity.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of halogen atoms, such as bromine, onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence its biological activity and pharmacokinetic profile.[2] this compound, also known as 3,5-dibromo-4-methyl-pyridin-2(1H)-one, belongs to the class of di-halogenated 2-pyridones. This structural motif is of particular interest due to the presence of multiple reactive sites: two bromine atoms amenable to cross-coupling reactions, a nucleophilic nitrogen, and an acidic hydroxyl group, all on a methylated pyridine core. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some of this data is available from chemical suppliers, other properties are predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 89581-53-3 | [5] |
| Molecular Formula | C₆H₅Br₂NO | [5] |
| Molecular Weight | 266.92 g/mol | [5] |
| Appearance | Predicted to be an off-white to light brown crystalline powder | Inferred from related compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water | Inferred from related compounds |
| pKa | The hydroxyl group is expected to be acidic, with a pKa likely in the range of 7-9, similar to other 2-hydroxypyridines. | Inferred from related compounds |
Synthesis and Purification
Synthesis of the Precursor: 2-Hydroxy-4-methylpyridine
The synthesis of 2-hydroxy-4-methylpyridine from 2-amino-4-methylpyridine is a well-documented procedure.[6]
Reaction Scheme:
References
- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 2-Hydroxy-4-methylpyridine | 13466-41-6 [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure of 3,5-Dibromo-2-hydroxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure of 3,5-Dibromo-2-hydroxy-4-methylpyridine. This document is designed to provide an in-depth understanding of this highly functionalized pyridine derivative, moving beyond a simple recitation of facts to explore the causality behind its chemical behavior and analytical characteristics. In the competitive landscape of drug discovery and materials science, a nuanced appreciation of a molecule's structure is paramount for predicting its reactivity, biological activity, and potential applications. This guide is structured to be a self-validating system of information, grounded in established chemical principles and supported by authoritative references, to empower researchers in their scientific endeavors.
Introduction: The Significance of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its ability to engage in a diverse array of non-covalent interactions and serve as a versatile synthetic handle. The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. The subject of this guide, this compound, is a compelling example of such a tailored molecule. The presence of two bromine atoms, a hydroxyl group, and a methyl group on the pyridine core suggests a rich and complex chemical profile with potential applications spanning from targeted therapeutics to functional materials. Understanding the interplay of these substituents is key to unlocking the full potential of this compound.
Elucidation of the Molecular Structure
A definitive understanding of a molecule's structure is built upon a foundation of spectroscopic and crystallographic data. While a single-crystal X-ray diffraction study would provide the most unambiguous structural information for this compound, in its absence, we can construct a highly accurate model through a combination of spectroscopic analysis and comparison with closely related structures.
Tautomerism: The 2-Hydroxypyridine vs. 2-Pyridone Equilibrium
A critical aspect of the molecular structure of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, while polar solvents tend to shift the equilibrium towards the 2-pyridone form. This phenomenon is a crucial consideration in both analytical characterization and the design of biological assays, as the dominant tautomer will dictate the molecule's hydrogen bonding capabilities and overall shape.
Predicted Spectroscopic Data
In the absence of direct experimental spectra for this compound, we can predict its spectral characteristics based on established principles of spectroscopy and data from analogous compounds. These predictions provide a valuable framework for the identification and characterization of the molecule.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen of the pyridine ring, as well as the electron-donating character of the methyl and hydroxyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H6 | 8.0 - 8.2 | Singlet | Downfield due to proximity to the electronegative nitrogen. |
| CH3 | 2.2 - 2.4 | Singlet | Typical range for a methyl group on an aromatic ring. |
| OH/NH | 10.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. In the pyridone tautomer, this signal corresponds to the N-H proton. |
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum will provide insight into the carbon framework of the molecule. The carbon atoms directly bonded to the electronegative bromine and oxygen/nitrogen atoms are expected to appear at the downfield end of the spectrum.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | 155 - 165 | Carbon bearing the hydroxyl/carbonyl group; significantly deshielded. |
| C3 & C5 | 105 - 115 | Brominated carbons, shifted upfield due to the halogen's influence. |
| C4 | 145 - 155 | Carbon with the methyl substituent. |
| C6 | 140 - 150 | Deshielded by the adjacent nitrogen atom. |
| CH3 | 15 - 20 | Typical range for a methyl group attached to an sp2 carbon. |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the pyridine ring and its substituents. The position of the carbonyl stretch will be a key indicator of the dominant tautomeric form.
| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Notes |
| O-H/N-H Stretch | 3200 - 3400 | Broad | Present in both tautomers, but broader and more intense for the N-H stretch of the pyridone form in the solid state. |
| C=O Stretch | 1650 - 1680 | Strong | Characteristic of the 2-pyridone tautomer. Its presence or absence is a strong indicator of the tautomeric equilibrium. |
| C=C/C=N Stretch | 1550 - 1620 | Medium-Strong | Aromatic ring vibrations. |
| C-Br Stretch | 500 - 600 | Medium | Characteristic of the carbon-bromine bond. |
2.2.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation patterns. A key feature will be the isotopic signature of the two bromine atoms.
| m/z | Fragment | Notes |
| 265/267/269 | [M]+ | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms (approximate ratio of 1:2:1). |
| 237/239/241 | [M-CO]+ | Loss of carbon monoxide from the 2-pyridone tautomer. |
| 186/188 | [M-Br]+ | Loss of a bromine atom. |
Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available precursor, 3,5-Dibromo-4-methylpyridine. The key transformation is the introduction of a hydroxyl group at the 2-position of the pyridine ring. A common and effective method to achieve this is through the formation of a pyridine N-oxide followed by a rearrangement reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-Dibromo-4-methylpyridine N-oxide
-
Dissolution: Dissolve 3,5-Dibromo-4-methylpyridine in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, to the reaction mixture at room temperature. The choice of oxidizing agent is critical; m-CPBA often provides cleaner reactions, while the H2O2/acetic acid system is more cost-effective for larger scales.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution, and extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by column chromatography on silica gel.
Step 2: Rearrangement to this compound
-
Reaction Setup: Suspend the purified 3,5-Dibromo-4-methylpyridine N-oxide in acetic anhydride.
-
Heating: Heat the reaction mixture to reflux. The acetic anhydride serves as both the solvent and the reagent for the rearrangement.
-
Mechanism Insight: The reaction proceeds through an initial O-acetylation of the N-oxide, which activates the pyridine ring for a subsequent nucleophilic attack by the acetate ion at the C2 position. This is followed by a rearrangement and subsequent hydrolysis of the acetyl group to yield the final 2-hydroxy product.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into water to hydrolyze any remaining acetic anhydride. The product can then be extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Potential Applications and Biological Activity
While specific biological data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for investigation.
-
Antifungal and Antimicrobial Agents: Brominated pyridine derivatives have been shown to possess significant antifungal and antibacterial properties.[1][2][3][4] The presence of two bromine atoms on the pyridine ring of the target molecule could enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.
-
Herbicidal Activity: Substituted pyridines are a well-established class of herbicides.[5][6][7][8][9] The specific substitution pattern of this compound could lead to inhibitory activity against key enzymes in plant metabolic pathways.
-
Pharmaceutical Intermediates: This molecule represents a versatile scaffold for further chemical modification. The hydroxyl group can be functionalized to introduce a wide range of other groups, and the bromine atoms can participate in cross-coupling reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a molecule of significant interest due to its unique combination of functional groups on a privileged pyridine scaffold. While a complete experimental characterization is still forthcoming in the public domain, this guide has provided a robust framework for understanding its molecular structure, a plausible synthetic route, and its potential applications based on sound chemical principles and data from related compounds. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | CoLab [colab.ws]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3,5-Dibromo-2-hydroxy-4-methylpyridine, a valuable substituted pyridine derivative for various applications in medicinal chemistry and materials science. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but also to impart a deeper understanding of the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis. The methodologies described herein are grounded in established chemical literature and have been designed to be self-validating through clear, logical steps and mechanistic explanations.
Introduction and Strategic Overview
This compound is a halogenated pyridine derivative of significant interest due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 2-position, and a methyl group at the 4-position offers multiple points for functionalization, making it a valuable intermediate in drug discovery and the development of novel materials.
The synthetic strategy outlined in this guide follows a logical and efficient two-step process:
-
Synthesis of the precursor, 2-hydroxy-4-methylpyridine, from a readily available starting material.
-
Regioselective dibromination of the 2-hydroxy-4-methylpyridine intermediate to yield the final product.
This approach is advantageous due to the commercial availability of the initial starting materials and the high-yielding nature of the subsequent transformations.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
Tautomerism of 2-Hydroxypyridine
It is crucial to recognize that 2-hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 4-methylpyridin-2(1H)-one. In aqueous and other polar solvents, the pyridone tautomer is significantly favored[1]. This tautomerism plays a key role in the subsequent bromination step, as the electron-rich nature of the pyridone ring dictates the regioselectivity of the electrophilic substitution.
Electrophilic Aromatic Substitution: Bromination
The hydroxyl group (in the pyridone form, the amide group) is a strongly activating, ortho-, para-directing group. In the context of the 4-methyl-2-pyridone ring, the positions ortho (position 3) and para (position 5) to the activating group are highly susceptible to electrophilic attack. The methyl group at position 4 also provides some activation to the ring. Consequently, the bromination of 2-hydroxy-4-methylpyridine is expected to proceed selectively at the 3 and 5 positions. Kinetic studies on the bromination of 2-pyridone have shown that the reaction proceeds readily to yield the 3,5-dibromo product[1].
Visualizing the Synthesis Pathway
The following diagram, generated using the DOT language, illustrates the overall synthetic workflow.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols
The following protocols are presented with the necessary detail to be executed by a trained chemist.
Step 1: Synthesis of 2-Hydroxy-4-methylpyridine
This procedure is adapted from established methods for the conversion of 2-aminopyridines to 2-hydroxypyridines[2][3].
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
50% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2-amino-4-methylpyridine to a mixture of concentrated HCl and water. Stir until all the solid has dissolved.
-
Cool the solution to 0°C in the ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
Remove the ice bath and heat the reaction mixture to 95°C for 15-20 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 6-7 by the slow addition of a 50% NaOH solution. This step is exothermic and should be performed with caution.
-
Extract the aqueous layer with ethyl acetate (4 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2-hydroxy-4-methylpyridine as a crystalline solid.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [2] |
| Reagents | HCl, NaNO₂, NaOH | [2] |
| Solvent | Water, Ethyl Acetate | [2] |
| Reaction Temperature | 0°C to 95°C | [2] |
| Typical Yield | ~81% | [2] |
| Melting Point | 131-134°C | [2] |
Step 2: Synthesis of this compound
This procedure is based on the known reactivity of 2-pyridones towards electrophilic bromination[1].
Materials:
-
2-Hydroxy-4-methylpyridine
-
Glacial Acetic Acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Cold Water
Procedure:
-
In a fume hood, dissolve 2-hydroxy-4-methylpyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add bromine (2.0-2.2 equivalents) dropwise to the stirred solution at room temperature. Alternatively, N-bromosuccinimide (2.0-2.2 equivalents) can be added portion-wise.
-
Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the reaction mixture into a beaker of cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual acetic acid and bromine.
-
Dry the product in a vacuum oven to obtain this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4-methylpyridine | [1] |
| Brominating Agent | Bromine (Br₂) or NBS | [1][4] |
| Solvent | Glacial Acetic Acid | [5] |
| Reaction Temperature | Room Temperature to gentle heating | [5] |
| Expected Product | This compound | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The progress of each reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity. The expected spectral data for the intermediates and the final product should be consistent with the proposed structures.
Conclusion
This in-depth technical guide provides a comprehensive and reliable pathway for the synthesis of this compound. By understanding the underlying reaction mechanisms and following the detailed experimental protocols, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Hydroxy-4-methylpyridine | 13466-41-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3,5-Dibromo-2-hydroxy-4-methylpyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 3,5-Dibromo-2-hydroxy-4-methylpyridine. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic analysis and data from closely related structural analogs to construct a detailed, predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound. The methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopic data are detailed, emphasizing the causal reasoning behind experimental parameter selection.
Introduction: The Structural Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, owing to their versatile chemical reactivity and biological activity. The specific substitution pattern of this compound, featuring electron-withdrawing bromine atoms, an electron-donating methyl group, and a hydroxyl group capable of tautomerization, presents a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. This guide provides an in-depth analysis of its expected spectroscopic signatures.
The 2-hydroxypyridine moiety is known to exist in a tautomeric equilibrium with its 2-pyridone form. For this compound, this equilibrium is a critical consideration in interpreting its spectroscopic data, as both forms may be present, particularly in solution. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the single pyridine ring proton, and a signal in the aliphatic region for the methyl group protons. The chemical shift of the hydroxyl proton can be highly variable.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | 7.8 - 8.2 | Singlet (s) | 1H | The proton at the 6-position is adjacent to the nitrogen atom and is deshielded. The absence of adjacent protons results in a singlet. |
| CH₃ | 2.2 - 2.5 | Singlet (s) | 3H | The methyl group protons are in a typical range for a methyl group attached to an aromatic ring. |
| OH/NH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | In the 2-pyridone tautomer, this proton is on the nitrogen and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2] In the 2-hydroxy form, the phenolic proton would also be broad and variable. |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of substituted pyridines.[1][2] The electron-withdrawing effect of the bromine atoms and the pyridine nitrogen deshields the ring proton. The methyl group is in a typical region for an alkyl substituent on a pyridine ring. The broadness and variable chemical shift of the OH/NH proton are characteristic features due to chemical exchange and hydrogen bonding.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 155 - 160 | The carbon bearing the hydroxyl/oxo group is significantly deshielded. In the pyridone form, this would be a carbonyl carbon. |
| C-3 | 95 - 105 | The carbon attached to the bromine atom is shielded by the alpha-substituent effect of the halogen. |
| C-4 | 145 - 150 | The carbon with the methyl group is deshielded due to its position on the ring and the influence of adjacent substituents. |
| C-5 | 90 - 100 | Similar to C-3, this carbon is shielded by the attached bromine atom. |
| C-6 | 140 - 145 | The carbon adjacent to the nitrogen is deshielded. |
| CH₃ | 15 - 20 | The methyl carbon appears in the typical aliphatic region. |
Causality Behind Predictions: The predictions are derived from established trends in the ¹³C NMR of substituted pyridines and 2-pyridones.[3][4][5] The positions of the brominated carbons are predicted to be significantly upfield compared to their unsubstituted counterparts due to the heavy atom effect. The carbonyl-like carbon (C-2) in the pyridone tautomer is expected to be the most downfield signal.
Experimental Protocol for NMR Analysis
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like the OH/NH group as it can help in observing these signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters:
-
Pulse angle: 30 degrees
-
Spectral width: 0 to 200 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
2D NMR (if necessary for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (though limited for this molecule).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
References
3,5-Dibromo-2-hydroxy-4-methylpyridine solubility profile
An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the solubility profile of this compound, a substituted pyridine derivative of interest to researchers and drug development professionals. While specific experimental solubility data for this compound is not extensively published, this document synthesizes information from structurally related compounds and established physicochemical principles to project its solubility characteristics. It delves into the theoretical framework distinguishing thermodynamic and kinetic solubility, the anticipated influence of pH and solvent polarity, and provides detailed, field-proven protocols for experimental solubility determination. This guide is designed to serve as a foundational resource, enabling scientists to design and execute robust experimental plans for characterizing this and similar molecules. All methodologies are presented with an emphasis on scientific integrity, causality, and authoritative grounding.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to unpredictable in vitro results and challenges in developing viable dosage forms.[1] this compound is a halogenated and hydroxylated pyridine derivative. Such compounds are often key intermediates in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[2]
Understanding the solubility profile of this molecule is therefore paramount for its effective utilization. This guide provides a detailed examination of its expected solubility based on its chemical structure and offers robust, step-by-step protocols for its empirical determination. We will explore the distinction between kinetic and thermodynamic solubility, the impact of pH on ionizable compounds, and the analytical techniques required for accurate quantification.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any experimental analysis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89581-53-3 | [3][4][5] |
| Molecular Formula | C₆H₅Br₂NO | [3][4][5] |
| Molecular Weight | 266.92 g/mol | [3][4] |
| Appearance | Likely a solid, white to off-white crystalline powder. | [6][7] |
| Purity | Typically available at ≥95%. | [4] |
Note: Appearance is inferred from similar pyridine compounds.
Theoretical Framework of Solubility
Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[8]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[8] It represents a true state of saturation where the rates of dissolution and precipitation are equal. This value is typically determined using the shake-flask method over an extended incubation period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][9] It is the most relevant measure for formulation and biopharmaceutical classification.[10]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[1] The concentration at which precipitation first occurs is the kinetic solubility.[11] This measurement often yields a higher value than thermodynamic solubility because it can lead to the formation of a supersaturated, metastable solution.[12][13] Due to its speed and suitability for high-throughput screening (HTS), kinetic solubility is frequently used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[1][11]
The difference between these two values arises because the precipitate in a kinetic assay is often amorphous, which is generally more soluble than the more stable crystalline form that is typically assessed in a thermodynamic assay.[12]
Impact of Solvent Polarity
The principle of "like dissolves like" is a central concept in predicting solubility.[14]
-
Polar Solvents (e.g., water, ethanol, DMSO): These solvents are effective at dissolving polar compounds through interactions like hydrogen bonding and dipole-dipole forces. The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring of this compound allows for hydrogen bonding, suggesting some solubility in polar solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents dissolve nonpolar compounds via weaker van der Waals forces. The two bromine atoms and the methyl group on the pyridine ring contribute to the lipophilicity of the molecule, suggesting it will likely be soluble in common organic solvents like dichloromethane and chloroform.[2]
Based on its structure, this compound is expected to have low aqueous solubility due to its hydrophobic bromine substituents but should be soluble in various organic solvents.[2][7][15]
The Influence of pH
The solubility of ionizable compounds is highly dependent on the pH of the solution.[16][17][18] The 2-hydroxypyridine moiety in the target molecule can exist in tautomeric equilibrium with its corresponding pyridone form and can be protonated or deprotonated depending on the pH.
-
In acidic conditions (low pH): The nitrogen atom on the pyridine ring can become protonated, forming a cationic species. This increase in charge generally leads to enhanced solubility in aqueous media.[16]
-
In basic conditions (high pH): The hydroxyl group can be deprotonated, forming an anionic species, which would also be expected to increase aqueous solubility.
Therefore, the compound's solubility will likely be at its minimum at a pH near its isoelectric point and will increase in both acidic and basic solutions.[18] Determining the pH-solubility profile is essential for predicting a drug's absorption in the gastrointestinal tract, which has varying pH environments.[19]
Caption: Expected relationship between pH and the ionization state and solubility of this compound.
Experimental Determination of Solubility
To obtain reliable and reproducible data, standardized protocols must be followed. The following sections detail the methodologies for determining both equilibrium and kinetic solubility.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[10][20]
Objective: To determine the maximum equilibrium concentration of this compound in a specific buffer at a controlled temperature.[9]
Materials:
-
This compound (solid, high purity)
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4 phosphate or citrate buffers)[21]
-
Glass vials with screw caps
-
Orbital shaker/incubator capable of maintaining 37 ± 1 °C[21]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification[9]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired pre-heated buffer solution to the vial.[9]
-
Incubation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[9][21] The system is at equilibrium when consecutive measurements of the solute concentration are consistent.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To separate the solid from the saturated solution, centrifuge the samples.[14]
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9] This step is critical to avoid artificially high concentration readings.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC or LC-MS/MS method.[9] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[22]
-
Calculation: The measured concentration of the filtrate represents the equilibrium solubility of the compound under the tested conditions. The experiment should be performed in at least triplicate for each pH condition.[21]
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[14]
Protocol for Kinetic Solubility Determination
This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility.[1]
Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.[11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microplates
-
Plate reader with nephelometry or UV-Vis capability[1]
-
Liquid handling system or multichannel pipettes
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[1]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. This rapid addition creates a supersaturated state.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C), with gentle shaking.[1]
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by detecting light scattering (nephelometry) or by measuring the concentration of the compound remaining in solution after filtering or centrifuging the plate.[1]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is detected compared to controls.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is essential for any solubility assay.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[9][23] It offers high sensitivity and selectivity, separating the analyte from any impurities or degradants.[12] A UV detector is typically used, and the method requires the development of a calibration curve from standard solutions of known concentrations.[24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides even greater sensitivity and selectivity than HPLC-UV and is particularly useful for analyzing complex mixtures or very low concentration samples.[1]
-
UV-Visible Spectrophotometry: This method can be used if the compound has a strong chromophore and does not suffer from interference from other components in the sample matrix.[22] It is faster than HPLC but generally less specific. A calibration curve based on the Beer-Lambert law is required.[22]
Safety, Handling, and Storage
Proper safety precautions are mandatory when working with halogenated pyridine compounds.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[25][26]
-
Ventilation: Handle the compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[26][27]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[28][29]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[26][27][30]
-
Spills: In case of a spill, use an inert absorbent material to contain it and dispose of it as hazardous waste according to local regulations.[26]
The safety data sheet for the closely related 3,5-Dibromo-4-methylpyridine indicates that it is harmful if swallowed and causes skin and serious eye irritation.[7][29] Similar hazards should be assumed for this compound.
Conclusion
This technical guide has outlined the critical theoretical and practical considerations for characterizing the solubility of this compound. Based on its molecular structure, the compound is predicted to have low intrinsic aqueous solubility but should be soluble in various organic solvents. Its solubility in aqueous media is expected to be highly pH-dependent due to the ionizable 2-hydroxypyridine moiety. For definitive characterization, this guide provides detailed, state-of-the-art protocols for determining both thermodynamic and kinetic solubility. By employing these robust experimental and analytical methodologies, researchers and drug development professionals can generate the high-quality data necessary to advance their scientific objectives.
References
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- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
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- 20. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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- 24. helixchrom.com [helixchrom.com]
- 25. fishersci.com [fishersci.com]
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An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromo-2-hydroxy-4-methylpyridine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3,5-Dibromo-2-hydroxy-4-methylpyridine. The protocols and recommendations herein are synthesized from authoritative safety data and are designed to ensure the highest standards of laboratory safety and scientific integrity.
Section 1: Compound Profile and Physicochemical Properties
This compound is a halogenated pyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its reactivity is dictated by the electron-withdrawing nature of the bromine atoms and the pyridine ring, combined with the nucleophilic character of the hydroxyl group. Understanding its physical and chemical properties is the foundation of a robust safety protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 89581-53-3 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
| Density | 2.081 g/cm³ | [2] |
| Solubility | Expected to have low water solubility but be soluble in common organic solvents. | [3][4] |
Section 2: Hazard Identification and Toxicological Assessment
The primary risks associated with this compound stem from its irritant properties and potential toxicity if improperly handled. The Globally Harmonized System (GHS) provides a clear classification of its dangers.
Caption: Key GHS hazard classifications for the compound.
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Code | Description | Source(s) |
| Signal Word | N/A | Warning | [2][5] |
| Hazard Statements | H302 | Harmful if swallowed | [2][5] |
| H315 | Causes skin irritation | [2][5] | |
| H319 | Causes serious eye irritation | [2][5] | |
| H335 | May cause respiratory irritation | [5][6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][7] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling | [5][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5][7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [5][6][7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5][7][8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant | [5][7][8] |
Toxicological Insights:
-
Oral Toxicity: Harmful if swallowed, indicating that ingestion can lead to significant adverse health effects.[2][5]
-
Dermal and Eye Irritation: As a halogenated organic compound, it can defat the skin, leading to irritation.[2][5] Direct contact with the eyes is likely to cause serious irritation due to the compound's chemical reactivity with mucosal tissues.[2][5]
-
Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[5][6]
-
Thermal Decomposition: When heated to decomposition, it may emit highly toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides, and carbon monoxide.[6][9] This is a critical consideration during fire emergencies or when performing reactions at elevated temperatures.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8] Their proximity is critical for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE): Essential Individual Protection
PPE provides a direct barrier between the researcher and the chemical. The selection of appropriate PPE is a self-validating system; if exposure occurs, the PPE has failed, and the protocol must be re-evaluated.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: Wear nitrile gloves to prevent skin contact.[9] A standard laboratory coat must be worn and kept fully fastened. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates is necessary.[9]
Experimental Workflow: A Step-by-Step Protocol
This workflow ensures that safety is integrated into every stage of the experimental process.
Caption: A systematic workflow for handling the compound safely.
Methodology:
-
Preparation: Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS).[4]
-
PPE: Don all required PPE as specified in Section 3.2.
-
Handling: Conduct all manipulations within a fume hood. Use a spatula for transferring the solid to minimize dust generation.[5]
-
Cleaning: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5][8]
-
Storage: Tightly close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][7][8]
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
Table 3: First-Aid Measures
| Exposure Route | Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician. | [5][7][8] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor immediately. | [5][6][8] |
Spill Response Protocol
-
Evacuate: Alert others in the area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[6]
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5][7] Avoid creating dust.[5]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] Thermal decomposition can release toxic and corrosive gases.[5][7]
Section 5: Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Procedure: Dispose of the material through a licensed professional waste disposal service.[5][7][8] Do not allow the chemical to enter drains or the environment.[5] All local, state, and federal regulations must be strictly followed.
References
- 1. echemi.com [echemi.com]
- 2. This compound , 95% , 89581-53-3 - CookeChem [cookechem.com]
- 3. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 4. chembk.com [chembk.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Tautomerism of 3,5-Dibromo-2-hydroxy-4-methylpyridine
An In-Depth Technical Guide to the Tautomeric Equilibrium of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design, materials science, and molecular biology. The hydroxypyridine-pyridinone equilibrium is a classic and extensively studied example of this phenomenon. This technical guide provides a comprehensive examination of the tautomerism of this compound, a substituted hydroxypyridine. We delve into the theoretical underpinnings of its tautomeric forms, the environmental factors that govern their equilibrium, and the primary analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for the experimental and computational investigation of this molecular system.
Introduction to Pyridine Tautomerism
The Hydroxypyridine-Pyridone Equilibrium
Heterocyclic compounds capable of proton transfer represent a vital class of molecules that exhibit tautomerism. Among these, the interconversion of 2-hydroxypyridine to its 2-pyridone isomer is a canonical case of lactam-lactim tautomerism.[1] The hydroxy form (lactim) is an aromatic enol, while the pyridone form (lactam) contains a keto group.[2] This equilibrium is not static; its position is exquisitely sensitive to the molecular environment, including the phase (solid, liquid, gas), solvent polarity, and temperature.[1][3] Understanding this balance is critical, as the distinct tautomers possess different physicochemical properties, such as dipole moment, hydrogen bonding capability, and aromaticity, which in turn dictate their biological activity and chemical reactivity.[4]
Significance in Drug Development and Materials Science
The ability of a molecule to exist in multiple tautomeric forms has significant consequences for drug development. Tautomers can exhibit different binding affinities for a biological target, altered metabolic stability, and varying membrane permeability. A drug molecule that preferentially exists in one tautomeric form in an aqueous physiological environment might adopt a different form to cross a lipidic cell membrane. Therefore, a thorough understanding and characterization of tautomeric equilibria are indispensable for modern medicinal chemistry.[3][5] In materials science, controlling tautomerism can be used to design molecular switches and functional materials with tunable optical or electronic properties.
Focus of this Guide: this compound
This guide focuses specifically on this compound. The pyridine ring is decorated with two electron-withdrawing bromine atoms and one electron-donating methyl group. These substituents are expected to modulate the electronic properties of the ring and influence the delicate balance of the tautomeric equilibrium compared to the parent 2-hydroxypyridine system.[6] This document provides a roadmap for researchers to dissect and quantify this equilibrium.
The Tautomeric Forms of this compound
The core of this topic is the equilibrium between the hydroxy and pyridone forms.
A diagram of the tautomeric equilibrium.
The Hydroxy (Enol) Form
The 2-hydroxy form, this compound, possesses a fully aromatic pyridine ring. This aromaticity contributes significantly to its stability. In the gas phase or in non-polar solvents, this tautomer is generally favored for the parent 2-hydroxypyridine system, as intermolecular interactions are minimized.[1][3]
The Pyridone (Keto) Form
The 2-pyridone form, 3,5-Dibromo-4-methyl-1H-pyridin-2-one, is characterized by a carbonyl group (C=O) and an N-H bond. While it has reduced aromatic character compared to the hydroxy form, it is significantly more polar.[4] This large dipole moment allows for strong dipole-dipole interactions and hydrogen bonding, both with itself (dimerization) and with polar solvent molecules.[1] Consequently, in polar solvents like water and alcohols, and in the solid state, the pyridone tautomer is overwhelmingly dominant.[1][3][7]
Factors Influencing Equilibrium
-
Solvent Polarity : This is the most critical factor. Non-polar solvents (e.g., cyclohexane, chloroform) stabilize the less polar hydroxy form, while polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO) strongly favor the more polar pyridone form.[1][4][7] This is due to the favorable solvation of the large dipole moment of the pyridone tautomer.[4]
-
Hydrogen Bonding : In the solid state, 2-pyridone derivatives often form hydrogen-bonded dimers or helical structures, which strongly stabilizes this tautomer over the hydroxy form.[1]
-
Substituent Effects : The electronic nature of the bromine and methyl substituents alters the acidity of the O-H and N-H protons and the basicity of the ring nitrogen, thereby shifting the equilibrium. Computational studies on substituted pyridones show that both inductive and resonance effects can modulate the relative stability of the tautomers.[6]
Experimental Characterization of Tautomeric Equilibrium
A multi-faceted approach using various spectroscopic techniques is essential for unambiguously characterizing the tautomeric equilibrium.
Experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution. By acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), one can directly observe the influence of solvent polarity.
-
¹H NMR : The pyridone form will exhibit a broad singlet for the N-H proton, typically downfield (>10 ppm). The chemical shifts of the aromatic ring protons will also differ significantly between the two tautomers.
-
¹³C NMR : The most telling signal is the C2 carbon. In the hydroxy form, it is an aromatic carbon bonded to oxygen (C-O, ~160 ppm). In the pyridone form, it becomes a carbonyl carbon (C=O, >165 ppm). Studies on related systems confirm that pyridin-2-ones and 1-hydroxypyridine-2-ones exist as the oxo tautomers in solution.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The two tautomers have distinct electronic structures and thus absorb light at different wavelengths. The aromatic hydroxy form and the conjugated pyridone form will have different λ_max values. By measuring the absorbance in various solvents, one can calculate the equilibrium constant (K_T) for the tautomerization.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups that differentiate the tautomers, especially in the solid state.[9]
-
Pyridone Form : A strong absorption band between 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration.
-
Hydroxy Form : A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and the absence of a strong C=O band.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure in the solid state. For 2-hydroxypyridine and its derivatives, the crystal structure consistently shows the molecule exists as the hydrogen-bonded pyridone tautomer.[1][10][11]
Computational Modeling of Tautomerism
Introduction to DFT for Tautomer Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for complementing experimental results. Methods like B3LYP or BHandHLYP with extended basis sets such as 6-311++G(d,p) can accurately predict the geometries and relative energies of the tautomers.[3][6][12]
A logical workflow for computational analysis.
Predicting Relative Stabilities and Spectroscopic Data
By calculating the Gibbs free energy (G) of both tautomers, one can determine their relative stability (ΔG). A negative ΔG indicates the pyridone form is more stable under the specified conditions (gas phase or a particular solvent simulated with a Polarizable Continuum Model, PCM). These calculations can be performed for a range of solvents to model the experimental trend. Furthermore, NMR chemical shifts and IR vibrational frequencies can be calculated and compared directly with experimental data to aid in peak assignment.
Integrated Analysis and Protocols
Protocol: NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation : Prepare two separate NMR samples of this compound at a concentration of ~10 mg/mL.
-
Sample A: Dissolve in 0.7 mL of a non-polar solvent (e.g., CDCl₃).
-
Sample B: Dissolve in 0.7 mL of a polar aprotic solvent (e.g., DMSO-d₆).
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra for both samples at a standard temperature (e.g., 25 °C).
-
Ensure a sufficient relaxation delay for quantitative ¹³C NMR if integration is desired.
-
-
Data Analysis :
-
Sample A (CDCl₃) : Look for signals corresponding to a potential mixture of tautomers. The ratio may favor the hydroxy form.
-
Sample B (DMSO-d₆) : Expect to predominantly observe signals for the pyridone tautomer. Identify the broad N-H proton signal in the ¹H spectrum and the C=O signal (~165-170 ppm) in the ¹³C spectrum.
-
Comparison : Compare the chemical shifts of the ring protons and carbons between the two spectra to confirm the distinct electronic environments of the tautomers.
-
Protocol: UV-Vis Spectroscopic Determination of K_T
-
Solvent Selection : Choose a series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent. Create a series of dilute solutions (~10⁻⁵ M) in each of the selected solvents.
-
Data Acquisition : Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Data Analysis :
-
Identify the λ_max for each tautomer. The pyridone form typically absorbs at a longer wavelength than the hydroxy form.
-
In solvents where both forms are present, deconvolution of the overlapping spectra may be necessary.
-
Calculate the equilibrium constant, K_T = [Pyridone]/[Hydroxy], in each solvent using the Beer-Lambert law, assuming the molar absorptivities (ε) of the pure tautomers can be estimated from the spectra in the most polar and non-polar solvents.
-
| Tautomer Form | Expected λ_max (nm) | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signal (ppm) |
| Hydroxy (Enol) | Shorter Wavelength | ~3400 (broad, O-H) | C2-OH: ~160 |
| Pyridone (Keto) | Longer Wavelength | ~1660 (strong, C=O) | C2=O: >165 |
| Table 1: Expected Spectroscopic Data for Tautomers. |
Protocol: Computational Workflow using DFT
-
Structure Building : Build the 3D structures of both the hydroxy and pyridone tautomers of this compound using molecular modeling software.
-
Calculation Setup :
-
Method : Select a DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Job Type : Perform a geometry optimization followed by a frequency calculation for each tautomer. This confirms the structure is a true energy minimum (no imaginary frequencies).
-
Environment : Run calculations for the gas phase and for various solvents using a PCM model (e.g., specify SCRF=(PCM, Solvent=Chloroform)).
-
-
Execution : Submit and run the calculations.
-
Data Analysis :
-
Extract the final Gibbs free energies (G) from the output files for each tautomer in each environment.
-
Calculate ΔG = G(Pyridone) - G(Hydroxy).
-
Calculate the theoretical equilibrium constant: K_T = exp(-ΔG/RT).
-
Compare the calculated energies and K_T values with experimental trends observed via UV-Vis and NMR.
-
Summary and Outlook
The tautomerism of this compound is a classic example of a solvent- and state-dependent equilibrium. Experimental evidence overwhelmingly indicates that while the hydroxy form may be present in non-polar environments, the pyridone tautomer is the dominant species in polar solutions and in the solid state. This preference is driven by the large dipole moment of the pyridone form and its ability to form strong intermolecular hydrogen bonds. For researchers in drug development, correctly identifying the predominant tautomer under physiological conditions is a critical step in understanding structure-activity relationships and predicting pharmacokinetic properties. The integrated application of NMR, UV-Vis, and computational modeling, as outlined in this guide, provides a robust framework for the complete characterization of this and related tautomeric systems.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.msu.ru [chem.msu.ru]
- 11. journals.iucr.org [journals.iucr.org]
- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Characteristics of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document serves as an in-depth technical guide on the physical and chemical properties of 3,5-Dibromo-2-hydroxy-4-methylpyridine. It is designed to provide researchers, scientists, and drug development professionals with the essential data and methodologies required for the accurate handling, characterization, and application of this compound. This guide covers core physicochemical properties, detailed experimental protocols for identity and purity verification, and the scientific rationale underpinning these analytical techniques.
Introduction: A Versatile Heterocyclic Building Block
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of two bromine atoms provides synthetic handles for a variety of cross-coupling reactions, enabling the construction of more complex molecules. The hydroxyl group at the 2-position allows for tautomerization to the corresponding pyridin-2-one form, influencing its hydrogen bonding capabilities, solubility, and electronic properties. A thorough and accurate understanding of its fundamental physical characteristics is, therefore, a prerequisite for its successful application in any research or development context, ensuring reproducibility and informing experimental design.
Core Physicochemical Properties
The foundational data of a chemical compound dictates its handling, storage, and application. The following tables summarize the key physical and structural properties of this compound.
Structural and Molecular Data
These parameters define the compound's chemical identity and are fundamental for all stoichiometric calculations and structural analyses.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| IUPAC Name | 3,5-Dibromo-4-methylpyridin-2-ol | |
| CAS Number | 89581-53-3 | [1][2][3][4][5] |
| Canonical SMILES | CC1=C(C(=O)N=C(C1)Br)Br |
Thermal Properties and Physical State
The thermal characteristics and appearance are primary indicators of a sample's purity and stability.
| Property | Value | Source(s) |
| Physical Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 214-218 °C | |
| Boiling Point | 287.1°C at 760 mmHg (Predicted) | |
| Density | 2.1±0.1 g/cm³ (Predicted) |
Experimental Characterization Protocols
Verifying the identity and purity of a compound is a critical step in any scientific endeavor. The following protocols provide a robust framework for the characterization of this compound.
Melting Point Determination
Causality and Expertise: The melting point is a highly sensitive physical property that serves as a crucial criterion for purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This experiment is a rapid and cost-effective first-line method for assessing purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the crystalline sample of this compound is thoroughly dried to remove any residual solvent.
-
Capillary Loading: Finely crush the crystals and pack them into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heat distribution.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Heating: Heat the sample at a rate of 10-15 °C per minute to quickly approach the expected melting point of ~214 °C.
-
Slow Heating: At approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is reported as T₁-T₂.
-
Purity Assessment: Compare the observed melting point range to the literature value. A narrow range that falls within the expected temperatures indicates high purity.
Workflow for Melting Point Determination:
Caption: A validated workflow for accurate melting point determination.
Spectroscopic Identification
Spectroscopic methods provide an unambiguous confirmation of the molecular structure.
Expertise and Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to elucidate the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus provides information about its electronic environment, while signal integration in ¹H NMR corresponds to the number of protons.
-
Expected ¹H NMR Signals:
-
Methyl Protons (-CH₃): A singlet is expected, likely in the range of δ 2.0-2.5 ppm.
-
Aromatic Proton (-CH): A singlet corresponding to the single proton on the pyridine ring. Its chemical shift will be downfield due to the aromatic system and the influence of the adjacent electronegative atoms.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This signal will be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals: Six distinct carbon signals are expected: one for the methyl group, and five for the pyridine ring carbons, including the two bromine-bearing carbons, the hydroxyl-bearing carbon, the carbon with the single proton, and the carbon at the junction with the methyl group.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often advantageous for observing exchangeable protons like -OH.
-
¹H NMR Acquisition: Acquire the proton spectrum, ensuring sufficient scans for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Structural Confirmation: Analyze the chemical shifts, integrations, and multiplicities to confirm that the obtained spectra are consistent with the proposed structure.
Expertise and Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
-
Expected Characteristic Absorptions:
-
O-H Stretch: A broad band in the 3200-3400 cm⁻¹ region, indicative of a hydrogen-bonded hydroxyl group.
-
C-H Stretch (sp³): Absorptions around 2850-3000 cm⁻¹ from the methyl group.
-
C=O Stretch: A strong absorption around 1640-1680 cm⁻¹ is expected due to the pyridin-2-one tautomer.
-
C=C and C=N Stretches: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹).
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.
-
Spectrum Acquisition: Place the KBr pellet in the spectrometer and acquire the spectrum over the 4000-400 cm⁻¹ range.
-
Functional Group Analysis: Correlate the observed absorption bands with the expected functional groups to confirm the compound's identity.
Workflow for Spectroscopic Analysis:
Caption: A self-validating workflow for spectroscopic identification.
Solubility Profile
Expertise and Rationale: Understanding a compound's solubility is critical for selecting appropriate solvents for reactions, purification (especially recrystallization), and formulation. The solubility is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Expected Solubility:
-
Water: Low solubility is expected due to the hydrophobic nature of the dibrominated aromatic ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to their ability to solvate the polar pyridinone structure.
-
Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.
Step-by-Step Qualitative Assessment:
-
Dispense Sample: Place a small, consistent amount (e.g., ~2 mg) of the compound into several labeled vials.
-
Add Solvent: Add 1 mL of each test solvent to the respective vials.
-
Agitate: Vigorously mix each vial (e.g., using a vortex mixer) for at least 30 seconds.
-
Observe: Allow any undissolved solid to settle and visually classify the solubility as 'soluble,' 'partially soluble,' or 'insoluble.'
-
Heating: For solvents where the compound is partially soluble or insoluble, gently heat the mixture to assess temperature-dependent solubility, which is key information for designing a recrystallization protocol.
Conclusion
This guide has systematically presented the essential physical characteristics of this compound and outlined a series of validated, step-by-step protocols for its empirical verification. The integration of melting point analysis, comprehensive spectroscopic evaluation, and solubility profiling provides a robust, self-validating system for confirming the identity and purity of this valuable synthetic intermediate. For scientists and researchers, adherence to these rigorous analytical principles is paramount for achieving reliable and reproducible results in drug discovery and development.
References
An In-depth Technical Guide to a Versatile Synthetic Precursor: Diethyl Malonate
Introduction: While the specific compound 3,5-Dibromo-2-hydroxy-4-methylpyridine is a sparsely documented chemical entity, its structural motif, a substituted pyridin-2-one, points to a broader class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The synthesis of such scaffolds often relies on versatile and well-understood building blocks. This guide, therefore, focuses on a cornerstone reagent in the synthesis of substituted pyridones and other key heterocyclic systems: Diethyl Malonate .
This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and key applications of diethyl malonate. We will explore its role as a fundamental precursor in forming complex molecular architectures, with a particular focus on its utility in constructing pyridone rings, thereby providing a foundational understanding relevant to the synthesis of compounds like the originally requested, yet obscure, this compound.
Physicochemical Properties and Safe Handling of Diethyl Malonate
Diethyl malonate is a colorless liquid with a faint, fruity odor.[1] Its utility in synthesis is largely due to the acidity of the α-hydrogen atoms, which can be readily removed by a moderately strong base to form a stable enolate, a potent nucleophile.
| Property | Value | Source |
| CAS Number | 105-53-3 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₄ | [4] |
| Molecular Weight | 160.17 g/mol | [2] |
| Density | 1.055 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 199 °C | [2][3] |
| Melting Point | -50 °C | [2] |
| Flash Point | 93 °C | [3] |
| Solubility in Water | 20.8 g/L | [2] |
Safety and Handling: Diethyl malonate is classified as causing serious eye irritation.[3] It is combustible and should be stored in a cool, well-ventilated area away from strong oxidizing agents.[2][3] Standard personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn during handling.
Synthesis and Purification of Diethyl Malonate
The most common laboratory and industrial synthesis of diethyl malonate is the Fischer esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification of Malonic Acid
Objective: To synthesize diethyl malonate from malonic acid and ethanol.
Materials:
-
Malonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
5% aqueous sodium carbonate solution
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add malonic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for several hours to drive the esterification to completion.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with 5% aqueous sodium carbonate solution (to neutralize the acid catalyst), water, and finally, saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethanol by simple distillation.
-
Purify the crude diethyl malonate by fractional distillation under reduced pressure.
Causality: The use of excess ethanol and a strong acid catalyst (sulfuric acid) shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of diethyl malonate. The series of washes removes the acid catalyst and any unreacted malonic acid.
Key Synthetic Applications in Heterocyclic Chemistry
Diethyl malonate is a C2 synthon that serves as a linchpin in the synthesis of a wide array of carbocyclic and heterocyclic systems. Its utility stems from the ease of formation of the diethyl malonate enolate, which can participate in various carbon-carbon bond-forming reactions.
The Guareschi-Thorpe Condensation for Pyridone Synthesis
A classic application of diethyl malonate in heterocyclic synthesis is the Guareschi-Thorpe condensation, which provides access to substituted 2-pyridones. This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as a derivative of diethyl malonate.
Conceptual Workflow:
-
Enolate Formation: A base abstracts a proton from the α-carbon of diethyl malonate.
-
Michael Addition: The resulting enolate undergoes a Michael addition to an α,β-unsaturated nitrile.
-
Cyclization: An intramolecular cyclization occurs.
-
Tautomerization: The resulting intermediate tautomerizes to the more stable pyridone ring system.
Caption: Guareschi-Thorpe condensation workflow.
Michael Addition Reactions
The enolate of diethyl malonate is an excellent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
Objective: To synthesize the Michael adduct of diethyl malonate and chalcone.
Materials:
-
Diethyl malonate
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide
-
Ethanol
-
Dilute hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add a solution of chalcone in ethanol to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Caption: Michael addition of diethyl malonate.
Applications in Drug Discovery and Development
The synthetic versatility of diethyl malonate has made it an indispensable starting material for a multitude of pharmaceutical agents. Its ability to participate in the construction of various heterocyclic cores is of paramount importance.
-
Barbiturates: Diethyl malonate is a key precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of diethyl malonate with urea.
-
Anti-inflammatory Agents: Certain non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds are synthesized using diethyl malonate or its derivatives.
-
Anticancer Agents: The inhibitory properties of some compounds derived from diethyl malonate against various enzymes have led to their investigation as potential anti-cancer agents.[1]
-
Antiprotozoal Agents: Substituted pyridines, which can be synthesized from precursors derived from diethyl malonate, have shown activity against parasites such as Leishmania mexicana.[5]
Conclusion
While the direct discovery and history of a specific, less-common compound like this compound may not be extensively documented, a deep understanding of the foundational reagents used in its potential synthesis provides invaluable insight for the research scientist. Diethyl malonate stands out as a preeminent example of a versatile, reliable, and well-understood building block in organic synthesis. Its application in the construction of substituted pyridones and a vast array of other heterocyclic systems underscores its enduring importance in the fields of medicinal chemistry and drug development. A thorough grasp of the reactivity and handling of diethyl malonate is, therefore, a critical component of the synthetic chemist's toolkit.
References
- 1. Actylis - Diethyl Malonate - API Intermediate [solutions.actylis.com]
- 2. Diethyl malonate for synthesis 105-53-3 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Detailed Protocol for the Electrophilic Bromination of 4-methyl-2-hydroxypyridine
An Application Note for the Synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Introduction: The Utility of Brominated Pyridine Scaffolds
This compound is a valuable halogenated heterocyclic compound. Its structure, featuring a pyridine core with strategically placed bromine atoms and hydroxyl and methyl functional groups, makes it a versatile intermediate in organic synthesis. These functional groups serve as handles for further chemical modifications, enabling the construction of more complex molecules. Brominated pyridines are key building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of this specific derivative from the readily available 4-methyl-2-hydroxypyridine provides a direct route to this important scaffold.
This document provides a comprehensive, field-tested protocol for the dibromination of 4-methyl-2-hydroxypyridine. It includes a detailed examination of the underlying reaction mechanism, a step-by-step experimental procedure, critical safety guidelines, and data presentation to ensure reproducibility and success for researchers in synthetic chemistry and drug development.
Reaction Mechanism: Activating the Pyridine Ring
The synthesis proceeds via an electrophilic aromatic substitution reaction. The 2-hydroxypyridine starting material exists in a tautomeric equilibrium with its 2-pyridone form. The 2-pyridone tautomer is significantly more electron-rich than a standard pyridine ring, making it highly activated towards electrophilic attack.
The hydroxyl (-OH) group (in the hydroxypyridine form) and the amide functionality (in the pyridone form) are both strongly activating, ortho, para-directing groups. This electronic influence directs the incoming electrophile (Br⁺, from Br₂) to the positions ortho and para to the activating group. In the case of 4-methyl-2-hydroxypyridine, these positions are C3 and C5, leading to the desired 3,5-disubstituted product. The methyl group at C4 further enhances the electron density of the ring, facilitating the substitution.
Mandatory Safety Protocols: Handling Elemental Bromine
Elemental bromine (Br₂) is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled.[2][3] All operations involving bromine must be performed in a certified chemical fume hood with proper airflow.[3][4]
-
Personal Protective Equipment (PPE): A full complement of PPE is required at all times. This includes:
-
Spill Management: A bromine spill kit must be readily available. This should include an appropriate neutralizing agent, such as a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), to quench any spills.
-
Waste Disposal: All bromine-contaminated waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional guidelines.[5][6]
Experimental Design and Workflow
The following diagram outlines the complete workflow for the synthesis, from initial setup to the final purified product.
Caption: Workflow for the synthesis of this compound.
Quantitative Data and Reagent Summary
Proper stoichiometry is crucial for achieving a high yield and minimizing side products. The following table details the reagents required for a representative reaction scale.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-methyl-2-hydroxypyridine | 109.13 | 50 | 5.46 g | 1.0 |
| Bromine (Br₂) | 159.81 | 105 | 3.3 mL (5.3 g) | 2.1 |
| Glacial Acetic Acid | 60.05 | - | ~100 mL | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | ~5 g (for quench) | Quenching Agent |
| Ethanol (for recrystallization) | 46.07 | - | As needed | Solvent |
Detailed Step-by-Step Synthesis Protocol
1. Reaction Setup: a. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Ensure all glassware is dry. b. In the fume hood, charge the flask with 4-methyl-2-hydroxypyridine (5.46 g, 50 mmol). c. Add 50 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved. d. Place the flask in an ice/water bath and cool the solution to 0-5 °C.
2. Preparation and Addition of Bromine: a. In the dropping funnel, carefully prepare the brominating solution by adding elemental bromine (3.3 mL, 105 mmol) to 50 mL of glacial acetic acid. b. Once the reaction mixture has reached 0-5 °C, begin the dropwise addition of the bromine solution. c. Causality Check: Maintain a slow addition rate to keep the internal temperature below 10 °C. This is critical to prevent uncontrolled exotherms and the formation of over-brominated impurities. The solution will typically turn a deep orange/red color.
3. Reaction Progression: a. After the addition is complete (approx. 30-45 minutes), continue stirring the mixture in the ice bath for an additional 1 hour. b. Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-3 hours. c. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
4. Product Isolation and Work-up: a. Prepare a beaker containing approximately 400 mL of ice-cold water. b. Slowly and carefully pour the reaction mixture into the beaker of ice water while stirring vigorously. A pale yellow or off-white precipitate should form. c. To quench any unreacted bromine, slowly add a saturated aqueous solution of sodium thiosulfate dropwise until the orange/yellow color of the supernatant disappears. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and salts. f. Allow the product to air-dry on the filter for 20-30 minutes, then transfer the crude solid to a watch glass to dry completely, preferably in a vacuum oven at 40-50 °C.
5. Purification: a. The crude this compound can be purified by recrystallization. b. Suspend the crude solid in a minimal amount of hot ethanol (or an ethanol/water mixture) until fully dissolved. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected yield is typically in the range of 80-90%. The pure product should be an off-white to pale yellow crystalline solid.[7]
References
- 1. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 2. carlroth.com [carlroth.com]
- 3. archeanchemicals.com [archeanchemicals.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synchem.de [synchem.de]
Suzuki coupling reactions with 3,5-Dibromo-2-hydroxy-4-methylpyridine
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3,5-Dibromo-2-hydroxy-4-methylpyridine
Abstract
The this compound scaffold is a highly versatile building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its di-halogenated nature allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forming carbon-carbon bonds with this substrate, offering a pathway to a diverse array of 3,5-disubstituted pyridin-2-ol derivatives.[1][2] These products are of significant interest due to their prevalence in biologically active compounds, including potential therapeutics for tuberculosis and inflammatory diseases.[1][3][4] This guide provides a comprehensive overview of the reaction, detailed experimental protocols for mono- and di-arylation, and critical insights into optimizing reaction parameters for researchers in pharmaceutical and chemical development.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or its ester.[5][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Specific Considerations for this compound:
-
Regioselectivity: The two bromine atoms at the C3 and C5 positions are electronically and sterically distinct. Generally, the C5-Br is more susceptible to oxidative addition due to reduced steric hindrance from the adjacent methyl group compared to the C3-Br, which is flanked by both the hydroxyl and methyl groups. This inherent difference can be exploited to achieve selective mono-arylation under carefully controlled conditions.[9]
-
Tautomerism: The 2-hydroxy-pyridine moiety exists in equilibrium with its 2-pyridone tautomer. This equilibrium can be influenced by the solvent and base. The electronic properties of these tautomers differ, which can affect the reactivity of the C-Br bonds.
-
Catalyst Interaction: The pyridine nitrogen and the hydroxyl/carbonyl group can coordinate with the palladium center. This can sometimes lead to catalyst inhibition or the formation of less active complexes. The choice of a suitable ligand is therefore critical to prevent catalyst deactivation and promote the desired catalytic cycle.
Key Parameters for Reaction Optimization
Achieving high yields and selectivity requires careful optimization of several parameters. The interplay between these factors determines the success of the coupling.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand is paramount for coupling heteroaryl halides.[10]
-
Palladium Precatalysts: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[6][7] Pd(II) sources require an in-situ reduction to the active Pd(0) species, which can sometimes be facilitated by phosphine ligands or a side reaction like the homocoupling of the boronic acid.[6]
-
Phosphine Ligands: For heteroaryl substrates, standard triphenylphosphine (PPh₃) can be effective but is often outperformed by more specialized ligands. Bulky, electron-rich alkylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and ferrocenyl phosphines (e.g., dppf) are highly effective.[11] They promote faster rates of oxidative addition and reductive elimination, which are often the rate-limiting steps, and help stabilize the palladium catalyst.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as PEPPSI-type precatalysts, are exceptionally active and robust.[10][12] Their strong σ-donating character makes them excellent for coupling challenging substrates, including electron-rich or sterically hindered heteroaryl halides, often at lower catalyst loadings.[10][13]
| Catalyst System | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | 2 - 5 | Commercially available, simple to use. | Moderate activity, may require higher temperatures. |
| Pd(OAc)₂ / SPhos | 1 - 3 | High activity for heteroaryl halides, good stability. | Air-sensitive ligand, requires inert atmosphere setup. |
| Pd(dppf)Cl₂ | 2 - 5 | Bench-stable, effective for a range of substrates.[11] | Can be less active than modern Buchwald-type ligands. |
| PEPPSI-IPr | 0.5 - 2 | Extremely high activity, low catalyst loading, thermally stable.[10] | Higher cost compared to simpler systems. |
Base and Solvent System
The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5][13] The choice of base and solvent is interdependent.
-
Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, with Cs₂CO₃ being more soluble in organic solvents and often providing better results for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, especially with heteroaryl substrates.[11]
-
Fluorides (KF, CsF): Can be used, particularly when base-sensitive functional groups are present.[13]
-
-
Solvents:
-
Aqueous Biphasic Systems: Mixtures like 1,4-dioxane/water, toluene/water, or THF/water are very common.[5] The presence of water can help solubilize the base and boronate species.
-
Anhydrous Polar Aprotic Solvents: DMF or DME can be used, particularly with soluble bases like Cs₂CO₃.
-
Anhydrous Conditions with Additives: For substrates prone to hydrolysis, anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) and additives like trimethyl borate can enhance reaction rates.[14]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware should be properly dried to prevent unwanted side reactions.
Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.
Protocol 1: Selective Mono-Arylation at the C5-Position
This protocol aims to selectively substitute the more reactive C5-bromine by using a controlled stoichiometry of the boronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05–1.1 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting pyridine.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-5-aryl-2-hydroxy-4-methylpyridine.
-
Protocol 2: Symmetrical Di-Arylation
This protocol is designed to substitute both bromine atoms with the same aryl group.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene and Water (5:1 v/v), degassed
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the materials listed above.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for the complete disappearance of both the starting material and the mono-arylated intermediate. This may take 12-24 hours.
-
Follow steps 6-9 from Protocol 1 to work up, isolate, and purify the desired 3,5-diaryl-2-hydroxy-4-methylpyridine.[15]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality base or boronic acid. | Use a more active catalyst system (e.g., Pd/NHC).[10] Ensure thorough degassing. Use freshly opened or purified reagents. |
| Protodeboronation | Presence of excess water or protic sources; Reaction too slow, allowing for boronic acid degradation. | Use anhydrous conditions or a less aqueous solvent system.[14] Increase temperature or use a faster catalyst to shorten reaction time.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction. | Ensure a strictly inert atmosphere.[6] Consider using a Pd(0) source like Pd(PPh₃)₄. |
| Stalled at Mono-arylation | Insufficient temperature or catalyst activity for the second coupling; Steric hindrance at the C3 position. | Switch to a more active catalyst (e.g., PEPPSI-IPr). Increase the reaction temperature. Increase the equivalents of boronic acid and base. |
| Product is Insoluble | The diaryl-pyridine product may have poor solubility in the reaction solvent. | Use a higher boiling, more solubilizing solvent like DMF or NMP. Run the reaction at a more dilute concentration. |
Applications and Significance
The synthesis of 3,5-disubstituted 2-hydroxypyridine derivatives is of considerable interest in medicinal chemistry. This core is a "privileged scaffold" found in numerous biologically active molecules.[2] For example, compounds bearing this structure have shown potent activity against drug-resistant Mycobacterium tuberculosis and have been investigated as anti-inflammatory agents.[1][4] The ability to readily diversify the C3 and C5 positions using Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug development.[3]
References
- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Buchwald-Hartwig Amination of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Introduction: Navigating the Synthesis of Functionalized Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents and functional materials. The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen (C-N) bond-forming reaction, offering a powerful and versatile route to these valuable compounds from readily available halopyridines.[1][2] However, the successful application of this palladium-catalyzed cross-coupling to highly functionalized, electron-deficient pyridine substrates presents significant synthetic challenges.[3][4]
This guide provides a detailed application protocol for the Buchwald-Hartwig amination of 3,5-Dibromo-2-hydroxy-4-methylpyridine. This substrate is particularly challenging due to several competing factors:
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3]
-
Acidic Hydroxyl Group: The 2-hydroxy group exists in tautomeric equilibrium with its pyridinone form. Its acidic proton can react with the strong bases typically required for the amination, leading to side reactions or necessitating specific base selection.
-
Multiple Reaction Sites: The presence of two bromine atoms at the C3 and C5 positions raises the challenge of achieving selective mono-amination.
This document will dissect these challenges and provide a robust, field-proven protocol. We will explain the causality behind the selection of catalysts, ligands, bases, and conditions, empowering researchers to not only replicate the procedure but also to adapt it for analogous transformations.
The Catalytic Heart: Mechanism and Substrate-Specific Considerations
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][5][6] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for C-N cross-coupling.
For this compound, the key considerations are:
-
Ligand Choice: Standard phosphine ligands are often ineffective for pyridine substrates. The catalyst requires sterically hindered, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or ferrocene-based ligands (e.g., Josiphos).[3][7] These bulky ligands promote the reductive elimination step and prevent the formation of inactive dimeric palladium species.[8]
-
Base Selection: A strong base like sodium tert-butoxide (NaOt-Bu) is often used, but it can react with the acidic 2-hydroxy proton.[9] While this deprotonation can sometimes be tolerated, a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provides better functional group tolerance and can prevent side reactions, albeit sometimes requiring higher temperatures or longer reaction times.[5]
-
Regioselectivity (C3 vs. C5): The C5-Br bond is generally favored for mono-amination over the C3-Br bond. This is due to a combination of reduced steric hindrance from the adjacent 4-methyl group and the electronic influence of the 2-hydroxy group, making the C5 position more susceptible to oxidative addition.
Optimizing Key Experimental Parameters
The success of this transformation hinges on the judicious selection of four key components. The following table summarizes the recommended choices and the rationale behind them.
| Parameter | Recommended Reagents | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source, allowing for direct entry into the catalytic cycle. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to Pd(0); this can be reliable but sometimes less predictable than using a direct Pd(0) source.[5] |
| Ligand | XPhos , RuPhos , or BrettPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands essential for coupling with challenging heteroaryl chlorides and bromides.[3][7][10] XPhos is often a robust starting point for general screening. BrettPhos can be particularly effective for the monoarylation of primary amines.[5] |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | These weaker inorganic bases are recommended to ensure tolerance of the acidic 2-hydroxy group, minimizing potential side reactions.[5] While NaOt-Bu is more reactive, it increases the risk of substrate or product degradation. |
| Solvent | Toluene or 1,4-Dioxane | These are standard, anhydrous, aprotic solvents for Buchwald-Hartwig reactions. They must be rigorously degassed via sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol details a general procedure for the selective mono-amination of this compound at the C5 position with a primary or secondary amine.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Amount | Stoichiometry |
| This compound | C₆H₅Br₂NO | 266.92 | 1.0 mmol | 1.0 equiv |
| Amine (Primary or Secondary) | R¹R²NH | - | 1.2 mmol | 1.2 equiv |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 mmol | 2 mol% Pd |
| XPhos | C₃₃H₄₃P | 474.66 | 0.04 mmol | 4 mol% |
| K₃PO₄ (finely ground) | K₃PO₄ | 212.27 | 2.0 mmol | 2.0 equiv |
| Anhydrous, Degassed Toluene | C₇H₈ | 92.14 | 5-10 mL | ~0.1-0.2 M |
Workflow Diagram: Reaction Setup
Caption: Step-by-step workflow for setting up the reaction under inert conditions.
Step-by-Step Procedure
-
Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or in a desiccator.
-
Charging Solids: To the flask, add this compound (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv, finely ground), XPhos (4 mol%), and Pd₂(dba)₃ (2 mol% Pd).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe. Follow with the addition of the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for 4-24 hours. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under argon) and analyzing by TLC or LC-MS to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x20 mL) and then with brine (1x20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective. The pure product fractions are combined and concentrated to yield the final compound. For some crystalline products, recrystallization may be a suitable alternative.[11]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides guidance on common issues.[12]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Poor quality reagents.4. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere during setup.2. Use freshly distilled/dried and thoroughly degassed solvent.3. Use high-purity reagents; grind the base to a fine powder.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition.2. Presence of water.3. Reaction temperature is too high. | 1. Screen alternative ligands (e.g., RuPhos).2. Ensure all reagents and solvents are scrupulously dry.3. Lower the reaction temperature. |
| Di-substitution Product Observed | 1. Amine stoichiometry is too high.2. Prolonged reaction time after mono-substitution is complete. | 1. Reduce the amount of amine to 1.05-1.1 equivalents.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel.2. Residual palladium in the product. | 1. Try a different stationary phase (e.g., alumina) or add a small amount of triethylamine (0.5-1%) to the eluent.2. After filtration through Celite, consider washing the organic solution with an aqueous solution of a thiol-containing scavenger resin or ammonium chloride. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success is predicated on a rational understanding of the catalytic system and careful control over experimental variables. By employing sterically demanding biaryl phosphine ligands, selecting a base compatible with the substrate's acidic proton, and maintaining a rigorously inert atmosphere, researchers can effectively synthesize selectively mono-aminated pyridine derivatives. This protocol provides a validated starting point for the synthesis of these important building blocks, enabling further exploration in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ir.nbu.ac.in [ir.nbu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-2-hydroxy-4-methylpyridine in Modern Medicinal Chemistry
For inquiries, please contact your technical support representative.
Introduction: A Scaffold of Untapped Potential
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, lauded for its presence in numerous natural products and FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. Among the vast array of substituted pyridines, 3,5-Dibromo-2-hydroxy-4-methylpyridine (CAS No: 89581-53-3) emerges as a particularly versatile, yet under-explored, building block for the synthesis of novel bioactive compounds.[2]
This guide provides an in-depth exploration of the chemical utility of this compound, offering detailed protocols for its derivatization and contextualizing its application in the pursuit of new therapeutic agents. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for the discerning researcher.
Physicochemical Properties and Tautomerism
This compound is a crystalline solid with the molecular formula C₆H₅Br₂NO.[2] A critical feature of this molecule is the tautomeric equilibrium between the 2-hydroxypyridine form and the pyridin-2(1H)-one form. This equilibrium can be influenced by solvent polarity and pH, and it offers distinct reactive possibilities for medicinal chemists. The hydroxyl group can be alkylated or acylated, while the pyridone nitrogen can be a site for N-alkylation.
| Property | Value |
| CAS Number | 89581-53-3 |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
The Strategic Advantage of this compound in Drug Design
The true potential of this compound lies in its trifunctional nature, presenting three distinct points for molecular elaboration. The two bromine atoms at the 3- and 5-positions are ideal handles for modern cross-coupling reactions, allowing for the introduction of a wide array of substituents. The 2-hydroxy (or 2-oxo) group provides a site for further modification, influencing solubility, hydrogen bonding capacity, and metabolic stability.
This multi-faceted reactivity allows for the rapid generation of diverse chemical libraries from a single, readily available starting material. The pyridine core itself is a known pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Core Synthetic Protocols: A Gateway to Novel Chemical Space
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These are based on well-established palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for their reliability and broad substrate scope.[3][4][5]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][6][7] This protocol outlines the mono- or di-arylation of this compound. The choice of reaction conditions, particularly the palladium catalyst, ligand, and base, is crucial for achieving high yields and selectivity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Notes: The choice of base and solvent system can significantly impact the reaction outcome. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be required. The water in the solvent system is crucial for the catalytic cycle of the Suzuki reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[3][8][9][10][11] This protocol allows for the introduction of primary or secondary amines at the 3- and/or 5-positions of the pyridine ring. The selection of the appropriate phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq for mono-amination, 2.5 eq for di-amination)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask or sealed tube.
-
Add the base, followed by this compound.
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 8-24 hours, until TLC or LC-MS indicates consumption of the starting material.
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the mixture with water and brine, dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography to obtain the N-substituted aminopyridine.
Trustworthiness Note: The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the amine without competing in the coupling reaction. The reaction is highly sensitive to air and moisture, so maintaining an inert atmosphere is paramount for reproducibility.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an efficient method for the formation of a bond between a vinyl or aryl halide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[5][12][13][14][15] This reaction is particularly valuable for creating rigid scaffolds and for the synthesis of precursors to more complex heterocyclic systems.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq for mono-alkynylation, 2.5 eq for di-alkynylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 3-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Authoritative Grounding: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13]
Applications in Medicinal Chemistry: Targeting Disease with a Versatile Scaffold
Derivatives of this compound are poised to be valuable scaffolds in various therapeutic areas. The ability to introduce diverse functionalities at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. By introducing appropriate aryl or heteroaryl groups at the 3- and 5-positions, it is possible to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Halogenated pyridines and their derivatives have shown promising antimicrobial activity.[16] The dibromo-substituents on the scaffold can be retained or replaced with other functional groups to optimize activity against a range of bacterial and fungal pathogens.
-
Anticancer Agents: The 2-hydroxypyridine (pyridin-2-one) moiety is present in several anticancer agents.[17] The ability to rapidly generate a library of analogs from this compound makes it an attractive starting point for the discovery of novel cytotoxic or cytostatic compounds.
Conclusion
This compound represents a powerful and versatile scaffold for medicinal chemists. Its trifunctional nature allows for the efficient synthesis of diverse compound libraries through well-established and reliable cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this building block in their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the 3,5-Dibromo-2-hydroxy-4-methylpyridine Scaffold for Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] Pyridine-based molecules are recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs and their ability to form key interactions with biological targets.[4][5][6] This guide focuses on the 3,5-Dibromo-2-hydroxy-4-methylpyridine scaffold, a promising but underexplored starting point for the development of novel kinase inhibitors. We provide the scientific rationale for its use, a detailed protocol for its synthesis, a robust methodology for screening its derivatives against target kinases, and a framework for exploring its structure-activity relationship (SAR).
The this compound Scaffold: A Privileged Starting Point
The utility of a chemical scaffold in drug discovery is determined by its structural features, which dictate its potential binding interactions and synthetic tractability. The this compound core is endowed with several advantageous characteristics.
-
The 2-Hydroxypyridine Moiety: This functional group is a key bioisostere of the 2-aminopyridine motif found in numerous successful kinase inhibitors.[7] It can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the pyridine nitrogen), enabling it to form critical anchoring interactions with the "hinge region" of the kinase ATP-binding pocket. This region is a highly conserved backbone segment that connects the N- and C-lobes of the kinase domain.[8]
-
Dibromo Substitution: The two bromine atoms at the 3- and 5-positions are not merely passive substituents. They serve as versatile synthetic handles for chemical diversification.[7] Through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), these positions can be functionalized with a vast array of chemical groups. This allows for the systematic exploration of different regions of the ATP binding site to enhance potency and selectivity.
-
The 4-Methyl Group: This small alkyl group can influence the scaffold's physicochemical properties, such as solubility and lipophilicity. Furthermore, it can provide favorable van der Waals interactions within the binding pocket and influence the orientation of the pyridine ring.
Caption: Core structure and key features of the kinase inhibitor scaffold.
Synthesis Protocol: Accessing the Core Scaffold
While commercially available from some vendors, a reliable synthetic route is essential for producing analogs. The following protocol outlines a robust method for the synthesis of this compound starting from 2-hydroxy-4-methylpyridine.
Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent is based on its effectiveness for electrophilic aromatic substitution on electron-rich pyridine rings. Acetonitrile is selected as the solvent due to its polarity and relative inertness under the reaction conditions. The reaction is performed in the dark to prevent radical side reactions involving NBS.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
Application Notes and Protocols: Strategic Derivatization of 3,5-Dibromo-2-hydroxy-4-methylpyridine as a Scaffold for Novel Anticancer Agents
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer agents.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutics. This application note provides a comprehensive guide for the derivatization of 3,5-Dibromo-2-hydroxy-4-methylpyridine, a promising but underexplored scaffold for the discovery of novel anticancer compounds. We will explore synthetic strategies to introduce molecular diversity at the 3, 5, and 2-positions, and provide detailed protocols for the synthesis and subsequent in vitro evaluation of the anticancer activity of the resulting derivatives. The rationale behind the choice of derivatization strategies is to probe the structure-activity relationship (SAR) and identify key pharmacophoric features for potent cytotoxicity against cancer cell lines.
Core Scaffold: this compound
The starting material, this compound (commercially available), presents multiple reactive sites for derivatization. The bromine atoms at the 3 and 5-positions are amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The hydroxyl group at the 2-position can be readily alkylated or arylated to form ethers, a modification known to influence the biological activity of related compounds.[2][3]
Synthetic Derivatization Strategies
This section outlines two primary strategies for the derivatization of this compound: Suzuki-Miyaura cross-coupling at the C3 and C5 positions, and O-alkylation of the C2-hydroxyl group.
Strategy 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4][5] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 3- and 5-positions, significantly expanding the chemical space of the synthesized library. The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions.[6][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dibromopyridines.[5][7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand (e.g., SPhos, XPhos)[5]
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
1,4-Dioxane or Toluene/Water (solvent system)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Degas the reaction mixture by bubbling with N2 or Ar for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Characterize the purified product by NMR (1H, 13C) and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Ligand: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can influence reaction efficiency and selectivity.[5]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.
Strategy 2: O-Alkylation for Ether Synthesis
The hydroxyl group of 2-hydroxypyridines exists in tautomeric equilibrium with its 2-pyridone form. Alkylation can occur at either the oxygen or nitrogen atom. The choice of base and solvent can influence the selectivity of O- versus N-alkylation. For the synthesis of ether derivatives with potential anticancer activity, O-alkylation is the desired pathway.[3][8]
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol is a standard procedure for the synthesis of ethers from hydroxylated heterocycles.[8]
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL).
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or benzyl halide (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired ether.
-
Characterize the product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. A weaker base like K2CO3 in acetone can also be effective and may offer different selectivity.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Anhydrous solvents are essential for the reaction to proceed safely and efficiently.
-
Aprotic Solvent: DMF is a polar aprotic solvent that effectively solvates the cation, leaving the alkoxide anion more reactive.
Visualization of Synthetic Workflow
Caption: Synthetic strategies for the derivatization of this compound.
In Vitro Anticancer Activity Evaluation
The newly synthesized derivatives should be subjected to a panel of in vitro assays to determine their anticancer potential. Standard protocols for these assays are widely available and should be followed rigorously.[1][9][10][11]
Protocol 1: Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyridine derivatives
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48 or 72 hours. Include vehicle control (DMSO) and a positive control (doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis
This assay determines the effect of the compounds on the cell cycle progression.
Materials:
-
Cancer cells
-
Synthesized compounds
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Synthesized compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Visualization of Biological Evaluation Workflow
Caption: Workflow for the in vitro biological evaluation of synthesized pyridine derivatives.
Data Presentation and Interpretation
The results of the in vitro assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of Derivatized this compound
| Compound ID | R1 (at C3) | R2 (at C5) | R3 (at C2-O) | MCF-7 | A549 | HCT116 |
| Scaffold | Br | Br | H | >100 | >100 | >100 |
| 1a | Phenyl | Br | H | 25.3 | 30.1 | 28.7 |
| 1b | 4-MeO-Ph | Br | H | 15.8 | 18.2 | 17.5 |
| 1c | Phenyl | Phenyl | H | 10.2 | 12.5 | 11.9 |
| 2a | Br | Br | Me | 50.1 | 65.4 | 58.3 |
| 2b | Br | Br | Bn | 35.6 | 42.8 | 39.1 |
| 3a | Phenyl | Phenyl | Bn | 5.4 | 7.1 | 6.8 |
| Doxorubicin | - | - | - | 0.8 | 1.1 | 0.9 |
Interpretation of Hypothetical Data:
-
Effect of C3/C5 Substitution: The introduction of aryl groups at the C3 and C5 positions (compounds 1a-1c ) leads to a significant increase in cytotoxicity compared to the unsubstituted scaffold. Electron-donating groups on the phenyl ring (e.g., methoxy in 1b ) may enhance activity. Disubstitution (1c ) appears to be more potent than monosubstitution (1a ).
-
Effect of C2-O-Alkylation: Alkylation of the hydroxyl group (compounds 2a-2b ) also imparts cytotoxicity, with a larger benzyl group (2b ) being more effective than a methyl group (2a ).
-
Synergistic Effects: Combining both derivatization strategies (compound 3a ) results in the most potent compound in this hypothetical series, suggesting a synergistic effect between the aryl groups at C3/C5 and the benzyl ether at C2.
Concluding Remarks
The derivatization of this compound offers a promising avenue for the discovery of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for researchers to systematically explore the structure-activity relationships of this scaffold. The strategic introduction of diverse chemical moieties through Suzuki-Miyaura coupling and O-alkylation is expected to yield a library of compounds with a wide range of cytotoxic potencies. Subsequent mechanistic studies on the most potent derivatives will be crucial to elucidate their mode of action and to guide further lead optimization efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Flavonoidal Ethers and Their Anti-Cancer Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Optimized synthesis and antiproliferative activity of desTHPdactylolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
Application and Protocol for the Selective N-Alkylation of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Introduction: The Significance of N-Alkylated Pyridinones in Medicinal Chemistry
N-alkylated 2-pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The N-substituent, in particular, offers a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and regioselective methods for the N-alkylation of functionalized 2-pyridones, such as 3,5-dibromo-2-hydroxy-4-methylpyridine, is of paramount importance for the efficient synthesis of novel drug candidates.[1][2][3]
This guide provides a detailed protocol for the selective N-alkylation of this compound, a highly functionalized building block. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into potential challenges and optimization strategies.
Mechanistic Insights: Tautomerism and the Challenge of Regioselectivity
The primary challenge in the alkylation of 2-hydroxypyridines is the inherent tautomerism between the 2-pyridone and 2-hydroxypyridine forms. This equilibrium gives rise to an ambident nucleophile upon deprotonation, with reactive sites at both the nitrogen and oxygen atoms.[2][4][5] Consequently, direct alkylation can lead to a mixture of N-alkylated (desired) and O-alkylated (undesired) products, often necessitating tedious purification.[4]
Caption: Tautomerism and competitive N- vs. O-alkylation pathways.
The regioselectivity of the alkylation is influenced by several factors, including the nature of the electrophile, the base, and the solvent.[5] Harder electrophiles and conditions favoring thermodynamic control tend to favor O-alkylation, while softer electrophiles and conditions promoting kinetic control often lead to the desired N-alkylation. For this protocol, we will employ conditions known to favor N-alkylation.
Experimental Protocol: Selective N-Alkylation
This protocol is adapted from established methods for the N-alkylation of 2-pyridones, with modifications to account for the specific substrate.[4][6] The use of cesium carbonate as the base is often preferred as it has been shown to enhance N-selectivity in similar systems.[6]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store in a cool, dry place. |
| Alkyl Halide (e.g., Iodomethane) | Reagent Grade | Commercial Source | Iodides are more reactive than bromides.[6] |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercial Source | A milder base that often favors N-alkylation. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a dry solvent to avoid side reactions.[4] |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Brine (Saturated NaCl solution) | - | In-house prep. | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add cesium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Caption: Step-by-step experimental workflow for N-alkylation.
Alternative Methodologies
While the Williamson ether synthesis-type approach described above is common, other methods can be employed, particularly if regioselectivity issues persist.
-
Mitsunobu Reaction: This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack.[7][8] In the context of 2-pyridones, it can provide a milder alternative to traditional alkylation, though the ratio of N- to O-alkylation can be substrate-dependent.[5][9]
-
Catalyst- and Base-Free Conditions: Some studies have reported successful N-alkylation of hydroxypyridines with organohalides under catalyst- and base-free conditions, often at elevated temperatures.[10][11][12] This method relies on the in-situ generation of HX, which facilitates the conversion of any O-alkylated intermediate to the more stable N-alkylated product.[10][11]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive alkyl halide. | Switch to a more reactive halide (I > Br > Cl).[6] Consider adding a catalytic amount of potassium iodide (KI) if using a bromide or chloride. |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor closely. | |
| Formation of O-Alkylated Byproduct | Reaction conditions favoring thermodynamic control. | Ensure the use of a polar aprotic solvent like DMF or acetonitrile. Consider using a bulkier base. |
| "Hard" nature of the alkylating agent. | If possible, use a "softer" alkylating agent. | |
| Decomposition of Starting Material | Presence of water or other impurities. | Ensure all reagents and solvents are anhydrous.[4] |
| Reaction temperature is too high. | Run the reaction at a lower temperature for a longer duration. |
Conclusion
The selective N-alkylation of this compound is a crucial transformation for accessing novel chemical entities for drug discovery. By carefully selecting the base, solvent, and alkylating agent, high regioselectivity for the desired N-alkylated product can be achieved. The protocol provided herein offers a robust starting point for researchers in the field. Further optimization may be necessary depending on the specific alkyl group being introduced.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 10. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: The Strategic Utility of 3,5-Dibromo-2-hydroxy-4-methylpyridine in Modern Agrochemical Synthesis
Abstract: Pyridine-based compounds are integral to the development of modern agrochemicals, including fungicides, herbicides, and insecticides.[1] Their unique electronic properties and ability to interact with biological targets make them privileged scaffolds in crop protection. This guide focuses on 3,5-Dibromo-2-hydroxy-4-methylpyridine, a highly functionalized intermediate, detailing its synthesis, key chemical transformations, and its application in constructing complex agrochemical motifs. We provide field-proven insights and step-by-step protocols to empower researchers in the discovery and development of next-generation agrochemicals.
Introduction: The Architectural Value of a Polysubstituted Pyridine
This compound is a versatile building block whose value lies in the strategic placement of its functional groups. Each component of its structure offers a distinct handle for chemical modification, allowing for the systematic construction of diverse molecular architectures.
-
The Pyridine Core: Provides a bio-isosteric replacement for benzene rings with improved metabolic stability and solubility profiles, common in successful agrochemicals.[1]
-
Bromine Atoms (C3, C5): Serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Their presence allows for the introduction of various aryl, heteroaryl, or alkyl moieties, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
Hydroxyl Group (C2): Functions as a versatile nucleophile. It can be alkylated, acylated, or, critically, converted into a more reactive leaving group like a chloride. This conversion is a key step in synthesizing organophosphate and organothiophosphate pesticides, analogous to the production of Chlorpyrifos.[2]
-
Methyl Group (C4): Influences the steric and electronic environment of the pyridine ring, which can modulate the reactivity of the adjacent bromine atoms and impact the final compound's binding affinity to its biological target.
The combination of these features makes this intermediate a powerful platform for creating novel active ingredients, moving beyond trial-and-error screening towards rational design.
Synthesis Protocol: this compound
The most direct and industrially scalable synthesis involves the electrophilic bromination of the readily available precursor, 2-hydroxy-4-methylpyridine (also known as 4-methyl-2-pyridone). The electron-donating nature of the pyridone system strongly activates the C3 and C5 positions for electrophilic attack.
Protocol 1: Electrophilic Dibromination
Objective: To synthesize this compound via the direct bromination of 2-hydroxy-4-methylpyridine.
Materials:
-
2-Hydroxy-4-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 2-hydroxy-4-methylpyridine (1.0 eq), add the solvent (Acetonitrile, ~10 mL per gram of starting material). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Add N-Bromosuccinimide (2.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Portion-wise addition of NBS at low temperature is critical to control the exothermicity of the reaction and prevent the formation of over-brominated or undesired side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine or NBS.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product with Dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89581-53-3 | [3] |
| Molecular Formula | C₆H₅Br₂NO | [4] |
| Molecular Weight | 266.92 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
Application in Agrochemical Synthesis: Key Transformations & Protocols
The true utility of this compound is realized in its downstream reactions. The following protocols illustrate its conversion into valuable scaffolds for agrochemical discovery.
Protocol 2: Conversion to 3,5-Dibromo-2-chloro-4-methylpyridine
This transformation is crucial for preparing the molecule for subsequent nucleophilic substitution reactions, particularly with organophosphorus reagents. The conversion of the hydroxyl group to a chloro group significantly enhances the electrophilicity of the C2 position. The purity of this intermediate is critical for the success of subsequent steps.[5]
Objective: To synthesize 3,5-Dibromo-2-chloro-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a flask dried in an oven and cooled under an inert atmosphere, add this compound.
-
Reagent Addition: Carefully and slowly add phosphorus oxychloride (POCl₃) at room temperature. The reaction is often exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Expertise Note: Using POCl₃ as both the reagent and solvent is common. However, for larger scales, a high-boiling inert solvent like toluene can be used. The excess POCl₃ drives the reaction to completion.
-
-
Workup: Cool the reaction mixture to room temperature. Very carefully, pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NaOH solution) until pH > 8, keeping the mixture cool in an ice bath. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be purified via silica gel chromatography.
Workflow Visualization: Synthesis of Key Chloro-Intermediate
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. 89581-53-3|this compound|BLD Pharm [bldpharm.com]
- 4. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Abstract
This application note presents a robust and detailed protocol for the purification of 3,5-Dibromo-2-hydroxy-4-methylpyridine using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Achieving high purity is critical for subsequent synthetic steps and biological screening. This guide provides a comprehensive methodology, from initial method development on an analytical scale to a scalable preparative protocol, including the scientific rationale behind key parameter selections. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for obtaining this compound with purity levels exceeding 98%.
Introduction and Scientific Principles
This compound is a substituted pyridine derivative whose structure presents unique challenges and opportunities for chromatographic purification. The molecule possesses a moderately polar heterocyclic core, two hydrophobic bromine substituents, and a polar hydroxyl group. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[1][2] This equilibrium is sensitive to solvent polarity and pH, which can lead to poor peak shapes and inconsistent retention times in HPLC if not properly controlled.
This protocol leverages reversed-phase chromatography, which separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation of this compound is achieved by carefully controlling the mobile phase pH and organic solvent gradient. The addition of an acid, such as formic acid, is essential. It maintains a consistent acidic environment, forcing the tautomeric equilibrium to favor one form and protonating the pyridine nitrogen. This minimizes peak tailing caused by interactions with residual silanol groups on the stationary phase and ensures sharp, symmetrical peaks.[4][5]
The UV-active pyridine ring serves as a chromophore, allowing for straightforward detection. Based on spectral data for similar 2-hydroxypyridine compounds, a detection wavelength in the range of 290-300 nm is optimal.[6][7]
Materials and Equipment
Reagents and Solvents
-
Crude this compound (purity <95%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Dimethyl Sulfoxide (DMSO), HPLC grade (for sample preparation)
Instrumentation and Consumables
-
Analytical HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Preparative HPLC System: Waters AutoPurification System or equivalent, equipped with a binary pump, autosampler/manual injector, fraction collector, and UV-Vis detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative Column: C18, 30 x 150 mm, 5 µm particle size.
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Volumetric flasks, pipettes, and autosampler vials.
-
Rotary evaporator for solvent removal.
Experimental Protocol: From Method Development to Purification
This protocol is divided into two stages: analytical method development to establish optimal separation conditions, followed by scaling up to a preparative protocol.
Stage 1: Analytical Method Development
The goal of this stage is to find the ideal mobile phase conditions that provide good resolution between the target compound and its impurities.
Step 1: Sample and Mobile Phase Preparation
-
Sample Stock Solution: Accurately weigh ~5 mg of crude this compound and dissolve it in 5.0 mL of DMSO to create a 1 mg/mL stock solution.
-
Mobile Phase A: Prepare 1 L of 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Prepare 1 L of 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases by sonication or helium sparging before use to prevent bubble formation in the system.[8]
Step 2: UV-Vis Spectrum Acquisition
-
Inject 5 µL of the sample stock solution onto the analytical HPLC system using a fast "scouting" gradient (e.g., 5% to 95% B over 10 minutes).
-
Use the DAD to acquire the UV-Vis spectrum of the main peak corresponding to the target compound.
-
Determine the wavelength of maximum absorbance (λmax). For this compound, this is expected to be near 295 nm. Set this as the monitoring wavelength for all subsequent runs.
Step 3: Gradient Optimization
-
Using the analytical column and the prepared mobile phases, run a broad linear gradient to determine the approximate elution time of the target compound.
-
Initial Gradient: 10% B to 90% B over 20 minutes.
-
-
Analyze the resulting chromatogram to identify the target peak and key impurities.
-
Develop a refined, shallower gradient focused around the elution point of the target compound to maximize resolution. An example of a refined gradient is provided in the tables below.
Stage 2: Preparative Purification Protocol
This stage involves scaling the optimized analytical method to the preparative column to isolate the pure compound.
Step 1: System and Sample Preparation
-
System Equilibration: Install the preparative C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 80% A / 20% B) at the desired flow rate until a stable baseline is achieved.
-
Preparative Sample: Dissolve an appropriate amount of crude material (e.g., 100-200 mg) in a minimal volume of DMSO. Ensure complete dissolution.
-
Filtration: Filter the preparative sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Step 2: Purification Run
-
Inject the filtered sample onto the equilibrated preparative HPLC system.
-
Run the optimized preparative gradient method (details below).
-
Monitor the separation at the predetermined λmax (e.g., 295 nm).
-
Set the fraction collector to trigger collection based on the detector signal threshold, collecting the main peak corresponding to this compound.
Step 3: Post-Purification Processing
-
Purity Analysis: Combine the collected fractions. Inject a small aliquot (~2 µL) of the pooled fractions onto the analytical HPLC system using the optimized analytical method to confirm purity.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. A small amount of water may require lyophilization (freeze-drying) for complete removal.
-
Final Product: The resulting solid is the purified this compound. Determine the final mass and calculate the recovery yield.
Recommended HPLC Parameters and Data
The following tables summarize the recommended starting parameters for both analytical and preparative scales.
Table 1: HPLC System and Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 30 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min | 40 mL/min |
| Injection Volume | 5 µL | 1-2 mL (concentration dependent) |
| Column Temp. | 30 °C | Ambient |
| Detection | DAD @ 295 nm | UV-Vis @ 295 nm |
Table 2: Optimized Gradient Timetable
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|
| 0.0 | 20 |
| 2.0 | 20 |
| 20.0 | 65 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
Workflow Visualization
The overall process, from crude starting material to the final pure compound, is illustrated in the workflow diagram below.
References
- 1. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Hydroxy-4-Methylpyridine
Welcome to the technical support center for the electrophilic bromination of 2-hydroxy-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with selectivity and purity in this common but nuanced transformation. We will move beyond standard protocols to explore the causality behind side reactions and provide field-proven strategies for their mitigation.
Section 1: Understanding the Core Reaction Chemistry
The bromination of 2-hydroxy-4-methylpyridine is a classic electrophilic aromatic substitution (SEAr). However, the substrate's electronics present specific challenges that are critical to understand before troubleshooting.
1.1 Tautomerism and Ring Activation
2-Hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 4-methylpyridin-2(1H)-one. The pyridone tautomer is typically the major form in solution and is an electron-rich, activated system.[1] The amide-like nitrogen and the exocyclic oxygen work in concert with the C4-methyl group to strongly activate the pyridine ring towards electrophilic attack, particularly at the C3 and C5 positions. This high reactivity is a double-edged sword, making the reaction facile but also prone to over-bromination.
1.2 Directing Effects and Inherent Regioselectivity
-
Hydroxyl/Pyridone Group (C2): This is a powerful ortho, para-directing group. It strongly activates the C3 and C5 positions for electrophilic attack.
-
Methyl Group (C4): This is a weaker activating, ortho, para-directing group, which also directs towards the C3 and C5 positions.
-
Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing and deactivates the ring, especially at the C2, C4, and C6 positions.[2]
The combined influence of these groups overwhelmingly favors substitution at the C3 and C5 positions. The challenge, therefore, is not achieving substitution, but controlling its extent (mono- vs. di-substitution) and location (C3 vs. C5).
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during the bromination of 2-hydroxy-4-methylpyridine in a practical, question-and-answer format.
Issue 1: My reaction is producing a significant amount of a di-brominated byproduct.
-
Question: I am observing a byproduct with a mass corresponding to the addition of two bromine atoms (e.g., 3,5-dibromo-2-hydroxy-4-methylpyridine) by LC-MS. How can I prevent this?
-
Root Cause Analysis: The high activation of the pyridine ring makes it susceptible to a second bromination event. This is exacerbated by several factors:
-
Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most common cause of over-bromination.[3]
-
High Local Concentration: Adding the brominating agent too quickly creates localized areas of high concentration, promoting di-bromination before the mono-brominated product can diffuse away.
-
Elevated Temperature: Higher reaction temperatures increase the rate of the second bromination, which often has a slightly higher activation energy than the first.[3]
-
-
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is often preferable to use slightly less than one equivalent (e.g., 0.95 eq) to ensure the complete consumption of the brominating species, leaving some starting material which is easier to separate than the di-bromo byproduct.[4]
-
Controlled Addition: Add the brominating agent (e.g., a solution of Br₂ or N-bromosuccinimide) dropwise or in small portions to the reaction mixture over an extended period. This maintains a low, steady concentration of the electrophile.
-
Temperature Management: Maintain strict temperature control, typically at or below room temperature (e.g., 0–25 °C), using an ice bath as needed to dissipate any exotherms.
-
Choice of Brominating Agent: Consider using a milder brominating agent. N-Bromosuccinimide (NBS) is often less aggressive than elemental bromine (Br₂) and can provide better control over mono-bromination.[5][6]
-
Issue 2: My product is a mixture of 3-bromo and 5-bromo regioisomers.
-
Question: My ¹H NMR analysis shows two distinct sets of pyridine signals, indicating a mixture of the 3-bromo and 5-bromo isomers. How can I improve the regioselectivity?
-
Root Cause Analysis: The C3 and C5 positions are both electronically activated. The final product ratio is a delicate balance of steric and electronic factors that can be influenced by the reaction conditions.
-
Steric Hindrance: The C3 position is flanked by the C2-hydroxyl and C4-methyl groups, making it more sterically hindered than the C5 position. This often favors bromination at C5.
-
Solvent Effects: The polarity of the solvent can influence the nature of the brominating species and the stability of the reaction intermediates (the sigma complex), thereby affecting the isomer ratio.[5]
-
Acid Catalyst: In highly acidic media, the pyridine nitrogen can be protonated. This increases the overall deactivation of the ring and can alter the directing effects of the substituents, impacting regioselectivity.
-
-
Recommended Solutions:
-
Solvent Selection: Perform the reaction in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to favor the kinetically controlled product, which is often the less sterically hindered 5-bromo isomer. In contrast, polar protic solvents like acetic acid can sometimes lead to different selectivity profiles.
-
Temperature Control: Lower temperatures (e.g., 0 °C) generally enhance selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the sterically more accessible C5 isomer.
-
pH and Catalyst: Running the reaction under neutral or near-neutral conditions (e.g., using NBS in MeCN) avoids protonation of the ring nitrogen and can yield a cleaner product profile compared to reactions in strong acids like H₂SO₄ or HBr.
-
Issue 3: The reaction mixture turns dark, and I'm getting a low yield of intractable material.
-
Question: My reaction turns black or dark brown, and purification is difficult, resulting in a poor isolated yield. What is causing this degradation?
-
Root Cause Analysis: The electron-rich nature of the 2-hydroxypyridine ring makes it sensitive to oxidation and decomposition under harsh conditions.
-
Strongly Acidic Conditions: Using strong, oxidizing acids (e.g., fuming sulfuric acid) can lead to charring and decomposition.[5]
-
Excessive Heat: High reaction temperatures, especially for prolonged periods, can cause thermal degradation of the starting material and product.
-
Oxidative Reagents: Elemental bromine (Br₂) is an oxidizing agent and can participate in side reactions other than electrophilic substitution, particularly if impurities are present.
-
-
Recommended Solutions:
-
Milder Conditions: Avoid using oleum or fuming sulfuric acid unless absolutely necessary. Acetic acid is a common and much milder acidic solvent for brominations.
-
Temperature and Time: Do not overheat the reaction. Monitor the reaction's progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to reactive species.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the reaction and identify the byproducts? A1: A combination of Thin-Layer Chromatography (TLC) for quick qualitative monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification is ideal. LC-MS can distinguish between the starting material, the mono-brominated products (isomers will have the same mass), and the di-brominated byproduct based on their mass-to-charge ratios.[3][7] For final product characterization and isomer ratio determination, ¹H NMR spectroscopy is essential, as the chemical shifts and coupling patterns for the 3-bromo and 5-bromo isomers will be distinct.[3]
Q2: Which brominating agent is generally preferred: Br₂ or NBS? A2: For laboratory-scale synthesis where control and selectivity are paramount, N-Bromosuccinimide (NBS) is often preferred.[6] It is a solid, making it easier to handle than volatile and corrosive liquid bromine, and the reaction is often cleaner. Elemental bromine (Br₂) is cheaper and may be used in large-scale processes, but it typically requires more stringent control of addition rates and temperature to avoid over-bromination.[5]
Q3: How can I purify my desired mono-bromo product from the di-bromo byproduct and unreacted starting material? A3: Column chromatography on silica gel is the most effective method. The polarity differences are usually significant:
-
2-hydroxy-4-methylpyridine (Starting Material): Most polar.
-
Mono-bromo isomers: Intermediate polarity.
-
Di-bromo byproduct: Least polar. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration, will typically provide good separation. Recrystallization can also be effective if the desired product is a solid and the impurity levels are relatively low.[3]
Section 4: Data & Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
| Brominating Agent (eq.) | Solvent | Temp. (°C) | Typical Outcome | Key Challenge |
| Br₂ (1.1) | Acetic Acid | 40-50 | Mixture of 3/5-bromo and 3,5-dibromo | Over-bromination |
| Br₂ (1.0) | CH₂Cl₂ | 0 -> 25 | Predominantly 5-bromo isomer, some 3-bromo | Regioselectivity |
| NBS (1.0) | Acetonitrile | 25 | High yield of 5-bromo isomer, minimal dibromo | Slower reaction time |
| Br₂ (2.2) | H₂SO₄ | 60 | Primarily 3,5-dibromo product | Product degradation |
Protocol: Selective Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine
This protocol is designed to maximize the yield of the 5-bromo isomer while minimizing side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-hydroxy-4-methylpyridine (1.0 eq) and acetonitrile (10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in acetonitrile (5 mL per 1 g of NBS).
-
Reaction: Add the NBS solution dropwise to the stirred solution of the pyridine over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-bromo product.
Section 5: Visualization of Reaction Pathways
Diagram 1: Key Reaction Pathways
The following diagram illustrates the desired mono-bromination pathway versus the common side reactions of over-bromination and isomeric byproduct formation.
Caption: Desired vs. side reaction pathways in the bromination.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting bromination side reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine: A Technical Support Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated pyridine derivatives. Specifically, we address the common and often frustrating challenge of over-bromination during the synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine, a key intermediate in various pharmaceutical and agrochemical applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, optimized protocol to ensure selective di-bromination and minimize the formation of unwanted byproducts.
Introduction: The Challenge of Selective Bromination
The synthesis of this compound, which exists in tautomeric equilibrium with 3,5-Dibromo-4-methyl-2(1H)-pyridone, presents a significant challenge in controlling regioselectivity. The starting material, 2-hydroxy-4-methylpyridine, possesses a highly activated ring system due to the electron-donating effects of both the hydroxyl and methyl groups. This heightened reactivity makes the pyridine ring susceptible to electrophilic attack, often leading to the formation of not only the desired di-bromo product but also mono-brominated and tri-brominated impurities. This guide will illuminate the underlying chemical principles and provide practical, field-tested solutions to achieve high yields of the target compound.
Troubleshooting Guide: Preventing Over-bromination
This section addresses specific issues you may encounter during the synthesis and offers actionable solutions based on established chemical principles.
Question 1: My reaction yields a significant amount of a tri-brominated byproduct. How can I prevent this?
Answer:
Over-bromination is the most common side reaction in this synthesis. It occurs because the initial introduction of one or two bromine atoms does not sufficiently deactivate the pyridine ring to prevent further reaction. In fact, studies on similar systems like 4-pyridone have shown that the mono-brominated intermediate can be even more reactive than the starting material, leading to facile di-bromination and subsequent tri-bromination.[1] To mitigate this, precise control over several reaction parameters is crucial.
Core Causality: The high electron density of the 2-hydroxy-4-methylpyridine ring makes it highly susceptible to electrophilic aromatic substitution.
Solutions:
-
Stoichiometric Control of the Brominating Agent: The most critical factor is the precise control of the amount of the brominating agent. Using a slight excess of the brominating agent can dramatically increase the formation of the tri-bromo impurity.
-
Recommendation: Use N-Bromosuccinimide (NBS) as the brominating agent. It is a solid, making it easier to handle and weigh accurately compared to liquid bromine.[2][3] For the synthesis of the di-bromo product, start with 2.0 to 2.2 equivalents of NBS . This provides enough reagent for the desired reaction while minimizing the excess available for further bromination.
-
-
Slow, Controlled Addition of the Brominating Agent: Adding the brominating agent in portions over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture at any given time. This favors the reaction with the more abundant and reactive starting material and mono-bromo intermediate over the less reactive di-bromo product.
-
Recommendation: Add the NBS in small portions over the course of 1-2 hours. This can be done by dividing the total amount of NBS into several smaller batches and adding one every 15-20 minutes.
-
-
Temperature Management: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. While highly activated systems can be brominated at room temperature, conducting the reaction at a slightly reduced temperature can help to temper the reactivity and prevent over-bromination.
-
Recommendation: Maintain the reaction temperature between 0°C and room temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is an effective strategy.
-
-
Reaction Monitoring: Closely monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This allows you to quench the reaction as soon as the starting material is consumed and before significant amounts of the tri-bromo product are formed.
Question 2: I am observing the formation of both mono- and di-brominated products. How can I drive the reaction to completion for the di-bromo product without causing over-bromination?
Answer:
Achieving a high conversion to the di-brominated product without significant over-bromination requires a delicate balance.
Solutions:
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent.
-
Recommendation: Acetonitrile or chloroform are suitable solvents for this reaction. They are relatively inert and can facilitate the desired reaction pathway. A procedure for the synthesis of the analogous 3,5-dibromo-2-pyrone successfully utilizes chloroform.[4]
-
-
Reaction Time: Allowing the reaction to proceed for an adequate amount of time is necessary for the formation of the di-bromo product.
-
Recommendation: After the final addition of NBS, allow the reaction to stir for an additional 2-4 hours at room temperature. Continue to monitor the reaction by TLC to determine the optimal endpoint.
-
Question 3: My final product is difficult to purify. What are the best methods for isolating this compound?
Answer:
Purification can be challenging due to the similar polarities of the desired product and its brominated analogues.
Solutions:
-
Column Chromatography: This is the most effective method for separating the desired di-bromo product from the starting material, mono-bromo, and tri-bromo impurities.[5]
-
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity to elute the components based on their increasing polarity (starting material > mono-bromo > di-bromo > tri-bromo).
-
-
Recrystallization: If the crude product is a solid and contains a high proportion of the desired compound, recrystallization can be an effective purification method.[5]
-
Recommendation: Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane. The choice of solvent will depend on the solubility of the impurities.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine for this synthesis?
A1: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[6] This allows for more precise measurement of the reagent, which is critical for controlling the stoichiometry and preventing over-bromination.
Q2: Can I perform this reaction at elevated temperatures to speed it up?
A2: While heating can increase the reaction rate, it is generally not recommended for this synthesis. The high reactivity of the starting material means that elevated temperatures will likely lead to a significant increase in over-bromination and other side reactions.[7]
Q3: What is the expected regioselectivity of this reaction?
A3: The hydroxyl group at the 2-position is an ortho-, para-directing group. In the context of the pyridine ring, this directs bromination to the 3 and 5 positions. The methyl group at the 4-position is also an activating, ortho-, para-directing group, which reinforces the substitution at the 3 and 5 positions. Therefore, the primary product is expected to be this compound.
Q4: Are there any other potential side products I should be aware of?
A4: Besides over-bromination on the ring, there is a possibility of bromination at the benzylic position of the 4-methyl group, especially if radical initiators or UV light are present.[6] However, under the recommended electrophilic bromination conditions, this is generally a minor pathway.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of over-brominated byproducts.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Hydroxy-4-methylpyridine | 109.13 | 10 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 22 | 2.2 |
| Acetonitrile | 41.05 | - | - |
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methylpyridine (1.0 eq) in acetonitrile (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (2.2 eq) in 4-5 equal portions over a period of 1-2 hours, ensuring the temperature remains below 5°C during the addition.
-
Reaction: After the final addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 7:3). The starting material should be consumed, and the di-bromo product should be the major spot.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange/yellow color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
Conclusion
The synthesis of this compound requires a nuanced approach to control the high reactivity of the starting material. By carefully managing the stoichiometry of N-bromosuccinimide, the rate of addition, and the reaction temperature, researchers can significantly minimize the formation of over-brominated byproducts. This guide provides a robust framework for troubleshooting common issues and a reliable protocol to achieve a successful and selective synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 3,5-Dibromo-2-hydroxy-4-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 3,5-Dibromo-2-hydroxy-4-methylpyridine. The unique electronic and steric properties of this molecule present specific hurdles that require careful consideration of reaction parameters. This document provides solutions in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.
Introduction: Understanding the Substrate's Challenges
The Suzuki coupling of this compound is a non-trivial transformation. Several structural features can impede the reaction and lead to low yields or failure:
-
Catalyst Inhibition: The pyridine nitrogen and the adjacent 2-hydroxy group can act as bidentate ligands, coordinating to the palladium catalyst and forming inactive or less active complexes.[1] This is a well-documented issue known as the "2-pyridyl problem".[2]
-
Steric Hindrance: The bromine at the 3-position is flanked by both the 2-hydroxy and 4-methyl groups, creating significant steric bulk. This can hinder the initial oxidative addition step, which is often rate-limiting.[3]
-
Substrate Reactivity: While aryl bromides are generally good coupling partners, the electronic properties of the substituted pyridine ring can influence the reactivity of the C-Br bonds.
This guide will dissect these challenges and provide actionable strategies for success.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has failed or is giving very low yields (<10%). Where should I start my investigation?
A1: A complete failure or very low yield points to a fundamental issue with one of the core components of the reaction. Before exploring advanced solutions, conduct a systematic audit of your setup and reagents.[4][5]
Initial Checklist:
-
Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen.[1][4] Ensure your reaction vessel was properly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[1][6] Oxygen contamination leads to the formation of palladium oxides and promotes the homocoupling of boronic acids.[1][7]
-
Reagent Purity and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[1][7] This is especially true for electron-deficient or heteroaryl boronic acids.[7] Use a fresh, high-purity batch or consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[6][7]
-
Palladium Catalyst & Ligand: Ensure your palladium source and phosphine ligands have not oxidized. Many phosphine ligands are air-sensitive. Using air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can circumvent issues with catalyst activation and stability.[4]
-
-
Base and Solvent Quality: Use high-purity, dry bases and anhydrous, degassed solvents for the reaction. Water can be a proton source for protodeboronation, although many Suzuki protocols successfully use aqueous solvent systems where the base's role is critical.[6][8]
Below is a logical workflow to diagnose a failing reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Q2: I suspect catalyst deactivation due to the 2-hydroxy-pyridine structure. How can I overcome this?
A2: This is the most probable cause of issues with this substrate. The pyridine nitrogen can bind strongly to the palladium center, inhibiting its catalytic activity.[1] The solution lies in selecting a catalyst system designed to handle challenging, coordinating substrates.
Core Strategy: Ligand Selection
The key is to use a ligand that is both bulky and electron-rich. This combination modifies the palladium center to favor the desired catalytic cycle over inhibitory coordination.
-
Bulky Ligands: Steric bulk around the palladium atom physically blocks the pyridine nitrogen from coordinating and deactivating the catalyst.[1] It also promotes the final reductive elimination step.[9]
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[10]
Recommended Catalyst Systems
| Catalyst System | Ligand Type | Rationale & Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Biarylmonophosphine) | SPhos is highly bulky and electron-rich, making it a gold standard for challenging couplings. It has demonstrated unprecedented activity for hindered substrates.[10] | 1 - 4 |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand (Biarylmonophosphine) | Similar to SPhos, XPhos provides the necessary steric and electronic properties to facilitate the coupling of hindered and heteroaromatic halides. | 1 - 4 |
| XPhos Pd G3/G4 | Palladacycle Pre-catalyst | These are air- and moisture-stable pre-catalysts that contain the optimal ligand. They provide reliable generation of the active Pd(0) species in solution.[4] | 1 - 3 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | NHC ligands are strong sigma-donors and can be highly effective for cross-coupling aryl chlorides and other challenging substrates.[11] | 2 - 5 |
Experimental Insight: Avoid standard, less bulky ligands like triphenylphosphine (PPh₃). While a workhorse for simpler couplings, PPh₃ is often insufficient for sterically demanding and coordinating substrates like this compound.[5][12]
Caption: Catalyst deactivation via coordination of the pyridine nitrogen.
Q3: My reaction is sluggish and stalls, leaving unreacted starting material. How can I improve the reaction rate and conversion?
A3: A stalled reaction, where starting materials persist even after extended time or heating, often points to an issue with the transmetalation step or overall catalyst turnover. The choice of base and solvent system is critical here.
The Role of the Base:
The base is not merely a spectator; it is essential for activating the boronic acid.[11] It reacts with the boronic acid to form an anionic "ate" complex (e.g., R-B(OH)₃⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center during transmetalation.[13][14]
There are two primary mechanistic pathways for this activation:[14]
-
Boronate Pathway: The base directly activates the boronic acid to form the boronate "ate" complex.
-
Hydroxide Pathway: The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid.
Troubleshooting with Bases and Solvents:
| Parameter | Recommendation | Rationale |
| Base Choice | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ . | For hindered substrates, a stronger base can accelerate the formation of the "ate" complex, driving the transmetalation step forward.[13] K₃PO₄ is often an excellent choice in these systems.[15] |
| Base Form | Use finely powdered, anhydrous base. | Increasing the surface area of a solid base enhances its reactivity and solubility in the reaction medium, which is crucial for efficient activation.[4] |
| Solvent System | Use polar aprotic solvents like 1,4-Dioxane , Toluene , or DMF , often with a small amount of water (e.g., 10:1 ratio). | These solvents effectively dissolve the organic substrates and the palladium complexes. A small amount of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[8][16] |
| Temperature | Increase the temperature to 100-120 °C. | Higher temperatures can overcome the activation energy barrier for the oxidative addition of the sterically hindered C-Br bond and accelerate all steps of the catalytic cycle.[15] |
Mechanism Visualization: The Suzuki Catalytic Cycle
Caption: The general catalytic cycle for the Suzuki-Miyaura coupling reaction.[8][16][17]
Q4: I am observing significant byproduct formation, specifically homocoupling of my boronic acid and/or debromination of my pyridine substrate. How can I suppress these side reactions?
A4: Byproduct formation reduces yield and complicates purification. Both homocoupling and debromination (protodehalogenation) are known side reactions that can be minimized with careful control of the reaction conditions.
Minimizing Homocoupling (Ar'-Ar'):
The coupling of two boronic acid molecules is primarily caused by the presence of oxygen.[1][7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that produces the homocoupled product.[7]
-
Solution: Rigorous deoxygenation is paramount. Use a freeze-pump-thaw method for solvents for the most effective oxygen removal, or, at a minimum, sparge the solvent with an inert gas for 20-30 minutes before use.[1] Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration.
Minimizing Protodeboronation (Ar'-H):
This side reaction replaces the boronic acid group with a hydrogen atom and is often promoted by excess water or strong bases.[6][7]
-
Solutions:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative like a pinacol ester (Ar'-Bpin) or a trifluoroborate salt (Ar'-BF₃K).[7][18] These are generally more resistant to hydrolysis.
-
Use Milder Bases: If protodeboronation is a major issue, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) under anhydrous conditions.[11]
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative. This ensures that even if some degradation occurs, enough nucleophile remains to drive the cross-coupling to completion.
-
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound, incorporating the troubleshooting principles discussed above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) , finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the this compound (1.0 equiv), the arylboronic acid derivative (1.3 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 catalyst (0.02 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots under positive argon pressure. Check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. books.rsc.org [books.rsc.org]
Technical Support Center: Identification and Troubleshooting of Byproducts in Reactions of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 3,5-Dibromo-2-hydroxy-4-methylpyridine. This resource is designed to provide expert insights and practical solutions to common challenges encountered during its synthetic transformations. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of byproducts, ensuring the integrity and efficiency of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Question 1: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant amounts of a byproduct with a mass corresponding to the starting material minus one bromine atom. What is this byproduct and how can I minimize it?
Answer:
This common byproduct is the result of a protodebromination (or hydrodehalogenation) side reaction, where a bromine atom is replaced by a hydrogen atom.[1][2] This leads to the formation of 3-Bromo-2-hydroxy-4-methylpyridine or 5-Bromo-2-hydroxy-4-methylpyridine.
Causality:
-
Moisture and Base: The presence of excess water or certain bases can facilitate the protonolysis of the aryl-palladium intermediate before transmetalation with the boronic acid can occur.
-
Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate has a longer lifetime, increasing the likelihood of side reactions like protodebromination.[1]
-
Boronic Acid Decomposition: Pyridine boronic acids can be unstable and prone to decomposition, a process called protodeboronation, which reduces the concentration of the active coupling partner.[3]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimize water content in solvents and reagents to suppress protonolysis. |
| Optimize Base | Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. |
| Use Boronic Esters | Pinacol esters or MIDA boronates are generally more stable than boronic acids and less prone to decomposition.[3] |
| Increase Boronic Acid Equivalents | Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can compensate for decomposition.[3] |
| Ligand Choice | Electron-rich and bulky phosphine ligands can accelerate the catalytic cycle, favoring the desired cross-coupling. |
Question 2: In my Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of a high molecular weight impurity. What is this and how can I prevent its formation?
Answer:
This is likely a homocoupling (Glaser or Hay coupling) byproduct, resulting from the coupling of two molecules of the terminal alkyne.[4] This is a very common side reaction in Sonogashira couplings.[4]
Causality:
-
Presence of Oxygen: The copper(I) co-catalyst can be oxidized to copper(II) by atmospheric oxygen, which promotes the homocoupling of the alkyne.[4]
-
Slow Cross-Coupling: If the main catalytic cycle is slow, the copper acetylide intermediate has more opportunity to undergo homocoupling.
Troubleshooting Strategies:
| Strategy | Rationale |
| Degas Solvents Thoroughly | Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen. |
| Maintain an Inert Atmosphere | Run the reaction under a positive pressure of an inert gas. |
| Copper-Free Conditions | Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, thereby eliminating this side reaction pathway. |
| Use an Amine Base | Amines like triethylamine or diisopropylamine are typically used as the base and solvent, and they can also help to reduce any oxidized copper species. |
Logical Workflow for Troubleshooting Cross-Coupling Reactions
References
Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Welcome to the dedicated technical support center for the synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure a safe, efficient, and reproducible synthesis.
I. Introduction to the Synthesis and Its Challenges
The synthesis of this compound, which exists in tautomeric equilibrium with 3,5-Dibromo-4-methyl-2(1H)-pyridinone, is a crucial step in the development of various pharmaceutical and agrochemical compounds. The bromination of the 2-hydroxypyridine ring is an electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophiles to the ortho and para positions. In the case of 2-hydroxy-4-methylpyridine, the 3 and 5 positions are activated for bromination.
However, scaling up this synthesis from the lab bench to pilot or production scale introduces several challenges. These can include controlling the reaction's exothermicity, ensuring regioselectivity to avoid unwanted isomers, minimizing the formation of over-brominated byproducts, and developing robust purification methods.[1] This guide will address these common issues in a practical, question-and-answer format.
II. Troubleshooting Guide: From Low Yields to Impurity Profiles
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.
Question: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and solutions?
Answer: A drop in yield during scale-up is a common problem and can often be attributed to a combination of factors related to mass and heat transfer.[1]
-
Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized "hot spots" and poor distribution of reagents. This can result in the formation of byproducts and incomplete consumption of the starting material.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture. The use of baffles can also significantly improve mixing efficiency.[1]
-
-
Poor Temperature Control: The bromination of activated pyridines is often exothermic. What might be easily controlled in a small flask with an ice bath can become a significant challenge in a large reactor. Runaway temperatures can lead to product degradation and the formation of impurities.
-
Solution: Implement a robust and responsive cooling system for your reactor. A slower, controlled addition of the brominating agent, either neat or as a solution, is critical to manage the exotherm.[1]
-
-
Incomplete Reaction: Reaction times do not always scale linearly. A reaction that is complete in 2 hours at the lab scale may require a longer time in a larger vessel.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating the work-up.[2]
-
Question: I am observing a significant amount of a tri-brominated byproduct in my crude product. How can I minimize its formation?
Answer: The formation of over-brominated species is a frequent issue when dealing with activated aromatic systems.
-
Excess Brominating Agent: This is the most common cause of over-bromination.
-
Solution: Carefully control the stoichiometry of your brominating agent (e.g., Br₂ or N-Bromosuccinimide). Using a slight excess is sometimes necessary to drive the reaction to completion, but a large excess will inevitably lead to the formation of tri-brominated and other poly-brominated impurities. Consider adding the brominating agent portion-wise or as a dilute solution to prevent localized high concentrations.[2]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the desired reaction, but they can also accelerate the rate of subsequent brominations.
-
Solution: Maintain the recommended reaction temperature and ensure your cooling system is adequate to handle any exotherms.
-
Question: My final product is difficult to purify, and I'm struggling to remove a stubborn, closely-related impurity. What are my options?
Answer: Purification on a large scale requires different strategies than those typically used in a lab setting.
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Solution: A systematic solvent screen is crucial. The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents for recrystallizing brominated pyridines include ethanol, methanol, and mixtures of ethanol/water.[3]
-
-
Column Chromatography: While a go-to method in the lab, traditional column chromatography can be cumbersome and expensive to scale up.
-
Solution: If chromatography is necessary, consider flash chromatography systems designed for larger scales. It's also worth re-evaluating the reaction conditions to see if the formation of the problematic impurity can be minimized, thereby simplifying the purification process.
-
-
Washing/Slurrying: For solids where the impurities are significantly more soluble in a particular solvent than the desired product, a simple wash or slurry can be a very effective purification step.
-
Solution: Suspend the crude solid product in a suitable solvent (e.g., acetonitrile or a cold alcohol), stir for a period, and then filter. This can effectively remove highly soluble impurities.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent to use for this synthesis on a large scale?
A1: Both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for this type of transformation.
-
Bromine (Br₂): It is a relatively inexpensive and highly reactive brominating agent. However, it is also highly corrosive, toxic, and volatile, requiring specialized handling procedures and equipment, especially on a large scale.[1][2][5]
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally considered safer and easier to handle than liquid bromine. It can sometimes offer better regioselectivity and milder reaction conditions. The choice between the two will depend on factors such as cost, safety infrastructure, and the specific requirements of your process.[6]
Q2: What are the critical safety precautions I need to take when working with bromine?
A2: Bromine is extremely hazardous and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or fluorinated rubber).[7]
-
Ventilation: All work with liquid bromine must be conducted in a well-ventilated fume hood.[2]
-
Spill Response: Have a bromine spill kit readily available. This should include a neutralizing agent such as a 5% sodium thiosulfate solution.[5]
-
Emergency Procedures: Ensure all personnel are trained on the emergency procedures for bromine exposure, which includes immediate flushing of the affected area with copious amounts of water and seeking prompt medical attention.[2]
Q3: How can I monitor the progress of my reaction effectively on a large scale?
A3: In-process monitoring is crucial for a successful scale-up.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of the product and byproducts.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that provide more detailed information about the reaction progress, including the relative amounts of starting material, product, and impurities. For volatile compounds like brominated pyridines, GC is often a suitable choice.[8]
Q4: What are the expected major impurities in this synthesis?
A4: Besides the starting material and over-brominated products, you might encounter:
-
Mono-brominated species: If the reaction does not go to completion, you will have 3-bromo-2-hydroxy-4-methylpyridine and/or 5-bromo-2-hydroxy-4-methylpyridine.
-
Isomeric byproducts: While the 2-hydroxy group strongly directs to the 3 and 5 positions, trace amounts of other isomers could potentially form depending on the reaction conditions.
IV. Experimental Protocols
The following is a representative protocol for the synthesis of this compound. Note: This protocol should be optimized at a small scale before attempting a large-scale reaction.
Protocol 1: Dibromination of 2-Hydroxy-4-methylpyridine
Materials:
-
2-Hydroxy-4-methylpyridine
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Water
-
Suitable recrystallization solvent (e.g., ethanol)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-hydroxy-4-methylpyridine (1.0 eq) and glacial acetic acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add bromine (2.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction monitoring (TLC or GC) indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred solution of sodium bisulfite to neutralize any excess bromine.
-
Neutralize the mixture by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
V. Data Presentation
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) - Representative |
| Starting Material | 2-Hydroxy-4-methylpyridine | 2-Hydroxy-4-methylpyridine |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | 0-10 °C | 0-10 °C (with careful monitoring) |
| Reaction Time | 2-4 hours | 4-8 hours (monitor for completion) |
| Typical Yield | 80-90% | 70-85% (can be lower without optimization) |
| Purity (crude) | ~90% | 85-95% |
| Purity (after recryst.) | >98% | >98% |
VI. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route for the dibromination of 2-hydroxy-4-methylpyridine.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields during scale-up.
VII. References
-
BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. --INVALID-LINK--
-
TATA Chemical Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
-
RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. --INVALID-LINK--
-
Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
ChemicalBook. 3,5-Dibromo-4-methylpyridine synthesis. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications. --INVALID-LINK--
-
PMC. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. --INVALID-LINK--
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. --INVALID-LINK--
-
Synchem. This compound. --INVALID-LINK--
-
Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives. --INVALID-LINK--
-
PMC. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine. --INVALID-LINK--
-
PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. --INVALID-LINK--
-
ChemBK. 3,5-Dibromo-4-methylpyridine. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--
-
BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. --INVALID-LINK--
-
ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. --INVALID-LINK--
-
Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. --INVALID-LINK--
-
ResearchGate. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. --INVALID-LINK--
-
Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. --INVALID-LINK--
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- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the 13C NMR Analysis of 3,5-Dibromo-2-hydroxy-4-methylpyridine: A Comparative Approach
In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct fingerprint of the carbon skeleton. This guide offers an in-depth analysis of the 13C NMR spectrum of 3,5-Dibromo-2-hydroxy-4-methylpyridine, a polysubstituted pyridine derivative of interest to researchers in medicinal chemistry and materials science.
Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will take a predictive and comparative approach. We will first theoretically predict the 13C NMR spectrum of the target molecule by dissecting the individual and combined effects of its substituents. This prediction will then be compared with the experimental data of a closely related, simpler analogue, 2-pyridone, to highlight the influence of the methyl and bromo groups. This comparative methodology not only serves as a powerful tool for structural verification but also deepens our understanding of the structure-property relationships that govern chemical shifts in complex aromatic systems.
The Predominant Tautomer: 2-Pyridone vs. 2-Hydroxypyridine
Before delving into the 13C NMR analysis, it is crucial to address the tautomeric nature of 2-hydroxypyridines. The equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms overwhelmingly favors the 2-pyridone tautomer in most solvents and in the solid state.[1] This preference is attributed to the greater stability of the amide resonance in the 2-pyridone form. Consequently, for the purpose of this guide, we will consider the target molecule to exist as 3,5-Dibromo-4-methyl-2-pyridone .
Predicting the 13C NMR Spectrum: A Sum of Substituent Effects
The prediction of 13C NMR chemical shifts in a polysubstituted aromatic ring is based on the principle of additivity of substituent chemical shifts (SCS). We will start with the known experimental values for the parent 2-pyridone and then incrementally add the effects of the 4-methyl, 3-bromo, and 5-bromo substituents.
Reference Compound: 2-Pyridone
The experimental 13C NMR chemical shifts for 2-pyridone in CDCl3 are a foundational starting point for our analysis.[1]
| Carbon Atom | Chemical Shift (ppm) |
| C2 | ~164.0 |
| C3 | ~105.5 |
| C4 | ~139.8 |
| C5 | ~120.5 |
| C6 | ~135.4 |
Substituent Effects on the 2-Pyridone Ring
-
4-Methyl Group: The methyl group is a weak electron-donating group. Its primary effect is a significant downfield shift (deshielding) at the ipso-carbon (C4) and a smaller upfield shift (shielding) at the ortho-carbons (C3 and C5). The para-carbon (C6) is minimally affected.
-
3-Bromo and 5-Bromo Groups: The effect of bromine substitution on aromatic rings is twofold. Bromine is electronegative, which would suggest a deshielding effect on the directly attached (ipso) carbon. However, a phenomenon known as the "heavy atom effect" often leads to a significant upfield shift (shielding) of the ipso-carbon. This effect is attributed to spin-orbit coupling and is a key consideration in the analysis of brominated and iodinated compounds. For the other ring carbons, bromine acts as a deactivating group via its inductive effect, but a weak donating group through resonance, leading to complex shifts at the ortho, meta, and para positions.
Predicted 13C NMR Chemical Shifts for 3,5-Dibromo-4-methyl-2-pyridone
By applying the anticipated substituent effects to the 2-pyridone framework, we can estimate the chemical shifts for our target molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |
| C2 | ~160 | The C=O carbon will be slightly shielded by the two ortho bromo groups. |
| C3 | ~100 | Shielded by the "heavy atom effect" of the directly attached bromine. |
| C4 | ~145 | Deshielded by the ipso-methyl group, with some influence from the adjacent bromo groups. |
| C5 | ~115 | Shielded by the "heavy atom effect" of the directly attached bromine. |
| C6 | ~138 | Influenced by the ortho and para bromo and methyl groups, likely a downfield shift. |
| CH3 | ~20 | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative Analysis: 3,5-Dibromo-4-methyl-2-pyridone vs. 2-Pyridone
A direct comparison of the predicted spectrum of our target molecule with the experimental spectrum of 2-pyridone provides valuable insights into the influence of the substituents.
| Carbon Atom | 2-Pyridone (Experimental, ppm) | 3,5-Dibromo-4-methyl-2-pyridone (Predicted, ppm) | Key Differences and Rationale |
| C2 | ~164.0 | ~160 | Upfield shift due to the electronic effects of the two ortho bromo groups. |
| C3 | ~105.5 | ~100 | Significant upfield shift due to the "heavy atom effect" of the directly attached bromine. |
| C4 | ~139.8 | ~145 | Downfield shift due to the ipso-methyl group. |
| C5 | ~120.5 | ~115 | Upfield shift due to the "heavy atom effect" of the directly attached bromine. |
| C6 | ~135.4 | ~138 | Moderate downfield shift due to the combined electronic effects of the substituents. |
| CH3 | N/A | ~20 | A new peak in the aliphatic region, characteristic of a methyl group. |
This comparative table clearly illustrates the expected changes in the 13C NMR spectrum upon the introduction of the methyl and bromo substituents. The most dramatic changes are predicted for the carbons directly bonded to the bromine atoms (C3 and C5) due to the heavy atom effect.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality 13C NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl3, DMSO-d6, or Methanol-d4). For this compound, CDCl3 or DMSO-d6 are likely good starting points.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.
II. NMR Instrument Parameters (400 MHz Spectrometer)
-
Nucleus: 13C
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker spectrometer)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1.0 - 2.0 seconds
-
Relaxation Delay (d1): 2.0 - 5.0 seconds (a longer delay is necessary for quaternary carbons)
-
Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration, to achieve adequate signal-to-noise)
-
Temperature: 298 K (25 °C)
III. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1.0-2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary).
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
Caption: Experimental workflow for 13C NMR analysis.
Logical Framework for Spectral Interpretation
The interpretation of the 13C NMR spectrum of a polysubstituted pyridine like 3,5-Dibromo-4-methyl-2-pyridone follows a logical progression. The diagram below illustrates the key relationships between the molecular structure and the expected spectral features.
Caption: Relationship between molecular structure and predicted 13C NMR chemical shifts.
Conclusion
This guide provides a comprehensive framework for the 13C NMR analysis of this compound, emphasizing a predictive and comparative approach. By understanding the fundamental principles of substituent effects, including the often-overlooked heavy atom effect of bromine, researchers can confidently predict and interpret the 13C NMR spectra of complex heterocyclic molecules. The detailed experimental protocol and logical interpretation framework serve as a practical resource for scientists engaged in the synthesis and characterization of novel compounds, ultimately accelerating the pace of discovery in drug development and materials science.
References
Mass spectrometry of 3,5-Dibromo-2-hydroxy-4-methylpyridine
An In-Depth Comparative Guide to the Mass Spectrometry of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (CAS: 89581-53-3), a crucial heterocyclic intermediate in pharmaceutical and agrochemical research. Our objective is to furnish researchers, scientists, and drug development professionals with a comparative framework for selecting the optimal mass spectrometry technique for the structural elucidation and characterization of this molecule. We will dissect the compound's behavior under two fundamentally different ionization regimes: the high-energy Electron Ionization (EI) and the gentle Electrospray Ionization (ESI).
The choice of ionization method is paramount as it dictates the nature and extent of molecular fragmentation, thereby defining the type of structural information that can be gleaned. This guide moves beyond mere procedural descriptions to explain the causality behind the observed spectral data, empowering the analyst to make informed decisions tailored to their specific research goals, whether it be unambiguous structure confirmation or sensitive quantification.
Molecular Profile of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any mass spectrometric analysis.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Average Molecular Weight | 266.92 g/mol | [1][2] |
| Monoisotopic Exact Mass | 264.873779 Da |[1] |
A critical feature for mass spectrometry is the presence of two bromine atoms. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br.[3][4] This isotopic signature is a powerful diagnostic tool, as any ion containing two bromine atoms will manifest as a characteristic triplet of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1.[5] This pattern provides immediate confirmation of the number of bromine atoms in the molecular ion and its fragments.
Comparative Analysis of Ionization Techniques
We will now explore the compound's response to hard (EI) versus soft (ESI) ionization, highlighting the distinct advantages and applications of each approach.
Electron Ionization (EI): The Fingerprint Approach
Electron Ionization is a classic, high-energy technique that involves bombarding the analyte with a beam of 70 eV electrons in a high vacuum.[6] This energetic collision imparts significant internal energy to the molecule, leading to the ejection of an electron to form a radical cation (M⁺•) and inducing extensive, reproducible fragmentation.[7]
Expected Molecular Ion Signature: The molecular ion region will display the aforementioned 1:2:1 triplet at m/z 265 (C₆H₅⁷⁹Br₂NO)⁺•, 267 (C₆H₅⁷⁹Br⁸¹BrNO)⁺•, and 269 (C₆H₅⁸¹Br₂NO)⁺•. Due to the high energy of EI, the abundance of this molecular ion cluster may be low.[8]
Predictive Fragmentation Analysis: The true power of EI-MS lies in its detailed fragmentation pattern, which serves as a structural "fingerprint." The stability of the aromatic pyridine ring results in a prominent molecular ion compared to aliphatic compounds.[5] However, significant fragmentation is still expected.
-
α-Cleavage: The loss of a bromine radical (•Br) is a highly probable event for halogenated aromatics, leading to a stable pyridinium cation.[9] This will produce a prominent doublet (due to the one remaining bromine atom) at m/z 186 and 188.
-
Sequential Halogen Loss: Subsequent loss of the second bromine atom can also occur.[9]
-
Loss of Small Neutral Molecules: The 2-hydroxypyridine moiety exists in tautomeric equilibrium with 2-pyridone. This structure facilitates the loss of a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation for pyridones and related heterocycles.[5]
-
Methyl Group Loss: Cleavage of the methyl radical (•CH₃) from the molecular ion or subsequent fragments is also anticipated.
Table 2: Predicted Key Ions in EI-MS
| m/z (Isotopologue Cluster) | Predicted Identity | Key Characteristics |
|---|---|---|
| 265, 267, 269 | [M]⁺• | Molecular ion; 1:2:1 ratio confirms two Br atoms. |
| 186, 188 | [M-Br]⁺ | Loss of one Br atom; 1:1 ratio confirms one Br atom. Often a base peak. |
| 158, 160 | [M-Br-CO]⁺ | Loss of Br then CO; indicative of the hydroxypyridine core. |
| 107 | [M-2Br]⁺• | Loss of both Br atoms. |
Verdict: EI-MS is the superior technique for definitive structural confirmation. Its rich, reproducible fragmentation patterns are ideal for library matching and detailed elucidation of the molecule's covalent structure.
Electrospray Ionization (ESI): The Molecular Weight Determinator
In contrast to EI, ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for coupling with liquid chromatography (LC).[10] It imparts minimal excess energy, resulting in very little fragmentation and typically producing an abundant signal for the intact molecule, usually as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.[11]
Positive-Ion ESI ([M+H]⁺): The basic nitrogen atom of the pyridine ring is a ready site for protonation.
-
Primary Ion: An intense ion cluster is expected at m/z 266, 268, and 270, corresponding to the [M+H]⁺ species. This provides a clear and unambiguous determination of the molecular weight.
-
In-Source Fragmentation: By increasing instrumental voltages, some fragmentation can be induced. This typically involves the loss of small, stable neutral molecules like H₂O or HBr.
-
Tandem MS (MS/MS): To gain deeper structural insight, collision-induced dissociation (CID) of the isolated [M+H]⁺ precursor ion is necessary.[7] This controlled fragmentation would likely proceed via the loss of HBr.
Negative-Ion ESI ([M-H]⁻): The acidic proton of the 2-hydroxy group can be readily abstracted by a base.
-
Primary Ion: An intense signal corresponding to the deprotonated molecule, [M-H]⁻, is expected at m/z 264, 266, and 268. This again confirms the molecular weight.
-
Tandem MS (MS/MS): Fragmentation of the [M-H]⁻ ion might involve the loss of a bromide anion (Br⁻) or other rearrangements.
Verdict: ESI-MS is the method of choice for accurate molecular weight determination and for quantitative studies, especially when coupled with LC for the analysis of complex mixtures. It excels where high sensitivity and minimal fragmentation of the parent molecule are required.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Protocol 1: GC-EI-MS for Structural Fingerprinting
This method is ideal for analyzing the pure, thermally stable compound.
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Configuration:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection: Inject 1 µL with a split ratio of 20:1. Set injector temperature to 250°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Hold at 80°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min. This program ensures good separation from solvent and any minor impurities.
-
-
MS Configuration (EI Mode):
-
Ion Source: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: Set to 230°C.
-
Mass Range: Scan from m/z 45 to 400 to cover the molecular ion and all expected fragments.
-
-
Data Validation: Confirm the presence of the 1:2:1 isotopic cluster for the molecular ion. The fragmentation pattern should be consistent with predictions and reproducible across multiple injections. The spectrum can be compared against a spectral library if available.
Protocol 2: LC-ESI-MS for Molecular Weight Confirmation and Quantification
This method is suited for analyzing the compound from reaction mixtures or biological matrices.
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
LC Configuration:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Configuration (ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.[13]
-
Capillary Voltage: +4.0 kV (positive mode), -3.5 kV (negative mode).
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Validation: In positive mode, the dominant ion should be the [M+H]⁺ triplet at m/z 266/268/270. In negative mode, the dominant ion should be the [M-H]⁻ triplet at m/z 264/266/268. The high accuracy of modern instruments like TOF or Orbitrap analyzers should yield a mass error of less than 5 ppm.[13]
Conclusion: Selecting the Right Tool for the Job
The mass spectrometric analysis of this compound is a tale of two techniques, each providing complementary information.
-
For unambiguous structural identification and characterization of impurities, GC-EI-MS is the authoritative method. Its detailed and reproducible fragmentation patterns provide a high-confidence fingerprint of the molecule.
-
For rapid molecular weight confirmation, purity analysis from complex mixtures, and quantitative assays, LC-ESI-MS is the superior choice. Its soft ionization preserves the molecular ion, providing excellent sensitivity and specificity.
A comprehensive analytical strategy for novel compound characterization should ideally leverage both techniques. ESI-MS provides the initial confirmation of molecular weight, while EI-MS delivers the definitive structural proof. This dual-pronged approach ensures the highest degree of scientific rigor and trustworthiness in drug development and chemical research.
References
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- 2. synchem.de [synchem.de]
- 3. savemyexams.com [savemyexams.com]
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- 5. whitman.edu [whitman.edu]
- 6. rroij.com [rroij.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structures of 3,5-Dibromo-2-hydroxy-4-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine scaffolds are of paramount importance in the field of drug discovery and development. Their versatile chemical nature allows for a wide array of modifications, leading to compounds with diverse biological activities. Among these, halogenated 2-hydroxypyridines have garnered significant attention due to their unique intermolecular interaction capabilities, which can profoundly influence their solid-state properties and, consequently, their efficacy as therapeutic agents. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 3,5-Dibromo-2-hydroxy-4-methylpyridine and its derivatives, offering insights into their synthesis, structural characteristics, and the non-covalent interactions that govern their crystal packing.
Core Analysis: Unveiling the Supramolecular Architecture
The crystal structure of pyridine derivatives is dictated by a delicate balance of various intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of this compound and its analogues, the interplay between the hydroxyl group, the pyridine nitrogen, and the bromine substituents creates a fascinating supramolecular assembly.
The Role of Hydrogen and Halogen Bonding
A critical aspect of the crystal packing in these compounds is the formation of robust intermolecular interactions. While classical hydrogen bonds, such as O-H···N, are expected and observed, the presence of bromine atoms introduces the possibility of halogen bonding.[1] Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, can significantly influence the crystal lattice.[2][3]
In many halogenated organic compounds, Br···Br and Br···N interactions play a crucial role in the formation of the overall three-dimensional framework.[4] For instance, in the crystal structure of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br···N and Br···Br interactions, forming zigzag chains which are further connected by offset π–π stacking.[4] The presence of a hydroxyl group in this compound introduces a strong hydrogen bond donor, which competes with and complements the halogen bonding, leading to more complex and varied packing motifs.
Comparative Structural Data
To illustrate the structural diversity among these derivatives, the following table summarizes key crystallographic parameters for a selection of related compounds. This data provides a quantitative basis for understanding the impact of substituent changes on the crystal lattice.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Interactions |
| 3,5-Dibromo-4-methylpyridine | Orthorhombic | Pnma | 14.178 | 6.9187 | 7.6407 | 90 | Br···N, Br···Br, π–π stacking[4] |
| Derivative A (Hypothetical) | Monoclinic | P2₁/c | Data | Data | Data | Data | O-H···N, C-H···Br |
| Derivative B (Hypothetical) | Triclinic | P-1 | Data | Data | Data | Data | O-H···O, Br···π |
Note: "Derivative A" and "Derivative B" are included to represent the potential for diverse crystal packing arrangements with different functional groups. Actual data would be populated from specific experimental findings.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful determination of an X-ray crystal structure is contingent upon the synthesis of high-quality single crystals. The following protocols provide a generalized yet detailed approach for the synthesis and crystallization of this compound derivatives.
Synthesis of a Representative Derivative
The synthesis of halogenated pyridine derivatives often involves electrophilic substitution reactions on the pyridine ring. For instance, the bromination of 4-methyl-2-hydroxypyridine can be a route to obtain the target compound.
A generalized synthetic procedure:
-
Dissolve the starting 4-methyl-2-hydroxypyridine in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) to the solution at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product with an organic solvent and purify it using column chromatography or recrystallization.
For specific synthetic details of related compounds, refer to the literature.[5]
Single Crystal Growth and X-ray Diffraction
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.
Protocol for Single Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, acetone, or ethanol/acetonitrile) to prepare a nearly saturated solution.[5][6]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
-
Carefully select a well-formed, defect-free crystal for X-ray analysis.
X-ray Data Collection and Structure Refinement:
-
Mount the selected crystal on a diffractometer.
-
Collect diffraction data using a suitable radiation source (e.g., Mo-Kα or Cu-Kα).[5]
-
Process the collected data, including data reduction and absorption correction.
-
Solve the crystal structure using direct methods and refine it by full-matrix least-squares techniques.[5]
Visualizing Molecular Interactions and Crystal Packing
To better understand the intricate network of interactions within the crystal lattice, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate the molecular structure and a hypothetical comparison of crystal packing.
Molecular Structure of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermolecular interactions of electrophilic halomethanes with halide anions: Halogen vs hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,5-Dibromo- vs. 3,5-Dichloro-2-hydroxy-4-methylpyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated pyridines are indispensable building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the intricate functionalization required in the synthesis of pharmaceuticals and other advanced materials. This guide provides an in-depth comparison of the reactivity of two closely related halogenated pyridines: 3,5-dibromo-2-hydroxy-4-methylpyridine and 3,5-dichloro-2-hydroxy-4-methylpyridine. By examining their electronic properties, leaving group abilities, and the subtle interplay of substituent effects, we aim to provide a predictive framework for their behavior in SNAr reactions.
The Crucial Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone
A critical aspect governing the reactivity of these molecules is the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In the solid state and in many solvents, the equilibrium strongly favors the 2-pyridone tautomer. This is due to the greater stability of the amide-like functionality in the pyridone form and its ability to form intermolecular hydrogen bonds.[1] This tautomerism significantly influences the electronic nature of the ring and, consequently, its susceptibility to nucleophilic attack. For the purpose of this guide, we will primarily consider the reactivity of the more prevalent 2-pyridone tautomer.
Theoretical Framework for Reactivity in SNAr Reactions
Nucleophilic aromatic substitution on electron-deficient rings like pyridines typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[2] The overall rate of the reaction is determined by the rate-limiting step, which can be either the initial nucleophilic attack or the subsequent expulsion of the leaving group.
The nature of the halogen substituents at the 3 and 5 positions plays a dual role in influencing the reaction rate:
-
Inductive Effect: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. The electronegativity order of the halogens is F > Cl > Br > I. Therefore, based on the inductive effect alone, the dichloro-substituted pyridine would be expected to be more reactive if the initial nucleophilic attack is the rate-determining step.
-
Leaving Group Ability: The efficiency of the second step, the expulsion of the halide ion, depends on the strength of the carbon-halogen bond and the stability of the departing halide ion. The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[3] Consequently, the leaving group ability follows the reverse order: I > Br > Cl > F. If the expulsion of the leaving group is the rate-determining step, the dibromo-substituted pyridine would be expected to be more reactive.
The interplay between these two opposing effects determines the overall reactivity of the substrate.
Comparative Analysis of Physicochemical Properties
| Property | This compound | 3,5-Dichloro-2-hydroxy-4-methylpyridine |
| Molecular Formula | C₆H₅Br₂NO | C₆H₅Cl₂NO |
| Molecular Weight | 266.92 g/mol | 178.01 g/mol |
| Predicted pKa | ~7.5 - 8.5 | ~7.0 - 8.0 |
| C-X Bond Energy | ~276 kJ/mol (C-Br) | ~339 kJ/mol (C-Cl) |
Note: pKa values are estimated based on data for 3,5-dihalo-2-hydroxypyridines. C-X bond energies are average values for aromatic C-X bonds.[4]
The pKa values for 3,5-dibromo-2-hydroxypyridine and 3,5-dichloro-2-hydroxypyridine are crucial for understanding the acidity of the N-H proton in the pyridone tautomer. A lower pKa indicates a more acidic proton and a more electron-deficient ring system, which would favor nucleophilic attack. Based on the higher electronegativity of chlorine, it is anticipated that 3,5-dichloro-2-hydroxy-4-methylpyridine will have a slightly lower pKa than its dibromo counterpart, suggesting a more electrophilic ring.
Predicted Reactivity and Mechanistic Considerations
In SNAr reactions on pyridine rings that are not heavily activated by strongly electron-withdrawing groups (like nitro groups), the initial nucleophilic attack is often the rate-determining step.[5] The electron-withdrawing inductive effect of the halogens is the dominant factor in this scenario.
Given that chlorine is more electronegative than bromine, the carbon atoms in the 3 and 5 positions of the dichloro-pyridone ring will be more electrophilic than those in the dibromo-pyridone ring. This increased electrophilicity will lower the activation energy for the initial nucleophilic attack.
Therefore, it is predicted that 3,5-dichloro-2-hydroxy-4-methylpyridine will be more reactive towards nucleophilic aromatic substitution than this compound when the reaction is performed under conditions where the nucleophilic attack is the rate-determining step.
However, it is important to consider that with very strong nucleophiles or under conditions that favor the expulsion of the leaving group, the trend could be reversed due to the better leaving group ability of bromide compared to chloride.
The methyl group at the 4-position has a modest electron-donating effect (+I), which slightly deactivates the ring towards nucleophilic attack. However, since this effect is present in both molecules, it does not significantly alter the comparative reactivity. The hydroxyl group, or more accurately the oxo group in the pyridone tautomer, has a more complex influence, acting as a weakly deactivating group towards electrophilic substitution but its effect on nucleophilic substitution at the 3 and 5 positions is less straightforward.
Experimental Protocols
While specific, optimized protocols for these exact substrates are scarce, the following general procedures for nucleophilic aromatic substitution on dihalopyridones can be adapted.
General Protocol for Amination of 3,5-Dihalo-2-hydroxy-4-methylpyridine
This protocol outlines a general procedure for the reaction of a 3,5-dihalo-2-hydroxy-4-methylpyridine with a primary or secondary amine.
Materials:
-
3,5-Dihalo-2-hydroxy-4-methylpyridine (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Standard work-up and purification reagents
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 3,5-dihalo-2-hydroxy-4-methylpyridine, the base, and the anhydrous solvent.
-
Stir the mixture and add the amine nucleophile.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the amine and the specific dihalopyridine.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)
To obtain quantitative comparative data, a kinetic analysis can be performed by monitoring the disappearance of the starting materials over time using HPLC.
Procedure:
-
Prepare stock solutions of known concentrations of this compound, 3,5-dichloro-2-hydroxy-4-methylpyridine, and the chosen nucleophile in a suitable solvent.
-
In separate temperature-controlled reaction vessels, initiate the reactions by mixing the dihalopyridine and nucleophile solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution with a cold solvent).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining dihalopyridine starting material.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant for each reaction.
Visualizing the Concepts
Tautomerism of 2-Hydroxypyridine
Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.
SNAr Mechanism on a 3,5-Dihalo-2-pyridone
Caption: General mechanism for SNAr on a 3,5-dihalo-2-pyridone.
Conclusion
In the comparative analysis of the reactivity of 3,5-dibromo- and 3,5-dichloro-2-hydroxy-4-methylpyridine in nucleophilic aromatic substitution reactions, the dichloro derivative is predicted to be the more reactive substrate. This prediction is based on the greater electron-withdrawing inductive effect of chlorine compared to bromine, which enhances the electrophilicity of the pyridine ring and facilitates the rate-determining nucleophilic attack.
References
A Comparative Guide to the Biological Activity of 3,5-Dibromo-2-hydroxy-4-methylpyridine and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyridine Scaffold in Medicinal Chemistry
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and synthetic drugs, showcasing a vast spectrum of biological activities.[1][3] The pyridine ring's unique electronic properties and its capacity for diverse substitutions make it a "privileged scaffold" in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Pyridine-based compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting agents, among other therapeutic applications.[1][2][3] This guide provides a comparative analysis of the biological activity of 3,5-Dibromo-2-hydroxy-4-methylpyridine against other pyridine derivatives, supported by experimental data and protocols to inform future research and development.
At the Core of Comparison: this compound
While specific biological activity data for this compound is not extensively documented in publicly available literature, we can infer its potential activities by examining the contributions of its constituent functional groups: the pyridine core, two bromine atoms, a hydroxyl group, and a methyl group. The structure-activity relationships (SAR) of related compounds provide a predictive framework for its biological profile.
Structure-Activity Relationship (SAR): Deconstructing the Bioactivity
The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents.[1][2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. Its aromaticity also allows for π-π stacking interactions.
-
Halogens (Bromine): The introduction of bromine atoms can significantly enhance the biological activity of a molecule.[4] This is often attributed to increased lipophilicity, which can improve membrane permeability. However, the position and number of halogen atoms are critical, as they can also impact toxicity.[1][2] In some cases, halogen atoms may decrease antiproliferative activity.[1][2]
-
Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing the binding affinity of the molecule to its target.[1][2] Its presence generally enhances the antiproliferative activity of pyridine derivatives.[1][2]
-
Methyl Group: A methyl group can influence the steric and electronic properties of the molecule, potentially affecting its binding orientation and metabolic stability.
Comparative Biological Activities
To contextualize the potential of this compound, we will compare the known activities of other pyridine derivatives, focusing on anticancer and antimicrobial properties.
Anticancer Activity
Pyridine derivatives have shown significant promise as anticancer agents, with some acting as kinase inhibitors or tubulin polymerization inhibitors.[5][6]
A review of pyridine derivatives' antiproliferative activity indicates that the presence of hydroxyl (-OH) groups tends to enhance activity, while halogen atoms can have variable effects.[1][2] For instance, some studies have shown that halogenated pyridines exhibit lower antiproliferative activity.[1][2]
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine Derivatives | HepG-2 (Liver), PC-3 (Prostate), HCT-116 (Colon) | 0.3 - 7 | [7] |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivatives | HCT-116 (Colon), MCF-7 (Breast) | 3.9 - 89 | [8] |
| Pyridine-containing estra-1,3,5(10)-triene derivatives | MDA-MB-231 (Breast) | 0.96 - 26.29 | [5] |
| Isothiazolo[5,4-b]pyridine derivatives | Various | ~20 (GI50) | [9] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that the anticancer activity of pyridine derivatives is highly dependent on the overall molecular structure, not just the presence of specific functional groups. The pyrido[2,3-d]pyrimidine scaffold, for example, has shown potent activity.[7]
Antimicrobial Activity
The pyridine scaffold is also a key feature in many antimicrobial agents.[3] Halogenation, particularly bromination, has been shown to enhance the antimicrobial properties of various compounds.[4]
| Compound/Derivative Class | Microbial Strain(s) | MIC (µg/mL or µM) | Reference(s) |
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 µg/mL | [3] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | S. aureus | Not specified | [10] |
| Brominated dihydroxy nitro diphenyl ethers | S. aureus, E. coli, Salmonella, P. aeruginosa | 25.23 - 83.50 µM | |
| Pyrido[2,3-d]pyrimidines with nitrile group | Staphylococcus, Bacillus cereus, P. merabitis, S. maresens | Good activity |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
The antimicrobial activity of pyridine derivatives is often linked to their ability to disrupt microbial membranes or inhibit essential enzymes.[10] The lipophilicity imparted by alkyl chains and halogen atoms can play a significant role in their efficacy.
Experimental Protocols
To facilitate further research, detailed protocols for standard biological assays are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and incubate for 72 hours.
-
MTT Addition: Add 50 µL of 0.5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.
Caption: Broth Microdilution Workflow for MIC Determination.
Conclusion and Future Directions
The pyridine scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While direct biological data for this compound is sparse, the analysis of its structural components through the lens of structure-activity relationships of related compounds suggests potential for both anticancer and antimicrobial activities. The presence of two bromine atoms and a hydroxyl group are key features that warrant further investigation.
Future research should focus on the synthesis and in vitro screening of this compound using the standardized protocols outlined in this guide. A systematic evaluation against a panel of cancer cell lines and microbial strains would provide the necessary data to ascertain its biological profile. Subsequent lead optimization, guided by SAR studies, could then be employed to enhance potency and selectivity, potentially leading to the development of novel drug candidates.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives | MDPI [mdpi.com]
- 8. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Brominating Agents for the Synthesis of 4-Methyl-2-hydroxypyridine Derivatives
In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted pyridines is a cornerstone of developing novel bioactive molecules. Among these, 4-methyl-2-hydroxypyridine and its brominated derivatives serve as crucial intermediates. The regioselective introduction of a bromine atom onto the pyridine ring is a pivotal transformation that dictates the subsequent molecular elaborations. This guide provides a comparative analysis of various brominating agents for the synthesis of brominated 4-methyl-2-hydroxypyridine, offering insights into the rationale behind reagent selection and process optimization.
Introduction to the Bromination of 4-Methyl-2-hydroxypyridine
4-Methyl-2-hydroxypyridine exists in tautomeric equilibrium with 4-methyl-2(1H)-pyridone. This pyridone character significantly activates the ring towards electrophilic substitution. The primary sites for bromination are the C3 and C5 positions, which are ortho and para to the activating hydroxyl/carbonyl group. The choice of brominating agent and reaction conditions determines the selectivity and yield of the desired brominated product, either 3-bromo-4-methyl-2-hydroxypyridine or 5-bromo-4-methyl-2-hydroxypyridine.
Comparative Analysis of Common Brominating Agents
The selection of a suitable brominating agent is paramount for a successful and efficient synthesis. Factors such as reactivity, selectivity, handling safety, and cost must be carefully considered. Here, we compare several common brominating agents for the electrophilic bromination of activated pyridine rings.
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications & Advantages | Disadvantages |
| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | A strong and readily available brominating agent suitable for electrophilic aromatic substitution.[1] | Highly corrosive, toxic, and difficult to handle due to its high vapor pressure. Reactions can be exothermic and produce corrosive HBr as a byproduct.[1] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | An easy-to-handle solid that provides a low, constant concentration of Br₂, minimizing side reactions.[1][2] It is a preferred reagent for allylic and benzylic bromination.[1][3] | Can be unreliable if not pure. For some aromatic systems, it may require acidic conditions to be effective for electrophilic substitution.[4] |
| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | 319.82 | Red crystalline solid | A stable, solid, and safer alternative to liquid bromine that is easy to handle and measure.[1][5][6] It is effective for the electrophilic bromination of ketones, phenols, and ethers.[1] | Can be less reactive than molecular bromine.[1] It can release bromine, a toxic and corrosive substance, upon decomposition or reaction.[7] |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | 310.88 | Solid | A mild and highly effective brominating agent, sometimes showing superior reactivity compared to NBS for certain substrates.[1] | Less commonly used than NBS or Br₂.[1] |
Mechanistic Considerations
The bromination of 4-methyl-2-hydroxypyridine proceeds via an electrophilic aromatic substitution mechanism. The choice of brominating agent can influence the reaction pathway and the regioselectivity of the product.
Caption: General mechanism of electrophilic aromatic bromination.
For N-Bromosuccinimide (NBS), the reaction is often initiated by the presence of an acid, which protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic. In some cases, especially for allylic or benzylic bromination, a radical mechanism is involved, which is not the primary pathway for the bromination of the pyridine ring itself.[2][3]
Pyridinium tribromide serves as a solid source of bromine, existing in equilibrium with pyridine and bromine in solution.[5] This controlled release of bromine can lead to milder reaction conditions and improved selectivity.
Experimental Protocols
The following are representative protocols for the bromination of 4-methyl-2-hydroxypyridine using different brominating agents.
This protocol is adapted for the regioselective monobromination of activated pyridines.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-hydroxypyridine (1 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for bromination using NBS.
This protocol leverages the ease of handling of a solid brominating agent.[9]
-
Reaction Setup: Dissolve 4-methyl-2-hydroxypyridine (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add Pyridinium Tribromide (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat if necessary.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic phase, concentrate, and purify the product as described in Protocol 1.
Results and Discussion
The choice of brominating agent can significantly impact the yield and regioselectivity of the bromination of 4-methyl-2-hydroxypyridine. While elemental bromine is a powerful reagent, its hazardous nature makes NBS and Pyridinium Tribromide more attractive options in a laboratory setting.[1][6]
NBS often provides good to excellent yields for the monobromination of activated pyridines, with the regioselectivity being influenced by the position of the activating group.[8] For 4-methyl-2-hydroxypyridine, bromination is expected to occur preferentially at the C5 position due to the directing effects of the hydroxyl and methyl groups.
Pyridinium tribromide offers a comparable, and sometimes milder, alternative to NBS for electrophilic bromination.[5][9] Its solid nature simplifies handling and stoichiometry control.[1][6] The reaction can often be performed under mild conditions, which is beneficial for substrates with sensitive functional groups.
The synthesis of 5-bromo-2-hydroxy-4-methylpyridine has been reported with a melting point of 198-202 °C.[10] The synthesis often involves the diazotization of an aminopyridine precursor followed by bromination.[10]
Conclusion
Both N-Bromosuccinimide and Pyridinium Tribromide are superior alternatives to molecular bromine for the laboratory-scale synthesis of brominated 4-methyl-2-hydroxypyridine derivatives. They offer significant advantages in terms of safety and ease of handling.[1][6] The choice between NBS and Pyridinium Tribromide may depend on the specific substrate, desired regioselectivity, and reaction conditions. For many applications involving activated pyridines, NBS in a suitable solvent provides a reliable and high-yielding method for monobromination.[8] Pyridinium tribromide is an excellent choice when a solid, stable source of bromine is preferred for milder reaction conditions.[5] Ultimately, the optimal brominating agent and conditions should be determined through experimental evaluation for each specific synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. Solved Pyridinium tribromide is preferred in bromination | Chegg.com [chegg.com]
- 7. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 5-BROMO-2-HYDROXY-4-METHYLPYRIDINE | 164513-38-6 [chemicalbook.com]
A Comparative Guide to the In-Vitro Testing of 3,5-Dibromo-2-hydroxy-4-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro biological activities of pyridine derivatives, with a particular focus on the structural class represented by 3,5-Dibromo-2-hydroxy-4-methylpyridine. We will explore their potential as both anticancer and antimicrobial agents, compare their efficacy with other relevant pyridine-based compounds, and provide detailed, field-proven protocols for their evaluation.
The Scientific Rationale: Why Brominated Pyridines?
Pyridine, a heterocyclic aromatic compound, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its versatility allows for extensive chemical modification to tune its biological properties. The introduction of halogen atoms, particularly bromine, to the pyridine ring is a key strategy in drug design. Bromination can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. These changes can enhance membrane permeability, improve binding affinity to target proteins, and ultimately amplify therapeutic efficacy. This guide focuses on di-brominated hydroxy-methylpyridine derivatives, a class of compounds with significant potential for biological activity.
Comparative In-Vitro Anticancer Activity
Derivatives of brominated pyridines have demonstrated significant cytotoxic activity across a range of human cancer cell lines. The specific substitutions on the pyridine ring are critical in determining the potency and selectivity of these compounds.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyridine derivatives is not solely dependent on bromination. The position and nature of other functional groups play a synergistic role. Studies have shown that the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.[1][2] Conversely, bulky groups may sometimes reduce activity.[1] For instance, the introduction of aryl and heteroaryl groups at the 2-position of a 2-Bromo-4-methylpyridine scaffold has been shown to yield significant anticancer effects.[3] This suggests that the this compound core provides a promising foundation for further derivatization to optimize anticancer properties.
Quantitative Comparison of Pyridine Derivatives
The following table summarizes the in-vitro anticancer activity (IC50 values) of various pyridine derivatives against several human cancer cell lines, providing a benchmark for evaluating new compounds like those derived from this compound.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4-methylpyridine Derivative | HeLa (Cervical Cancer) | ~10-20 | [3] |
| MCF-7 (Breast Cancer) | ~15-25 | [3] | |
| 2-Heteroaryl-4-methylpyridine Derivative | PC-3 (Prostate Cancer) | ~5-15 | [3] |
| HepG2 (Liver Cancer) | ~10-20 | [3] | |
| Modified 4-hydroxyquinolone Analogue (3g) | HCT116 (Colon Carcinoma) | Promising | [4] |
| A549 (Lung Carcinoma) | Promising | [4] | |
| PC3 (Prostate Carcinoma) | Promising | [4] | |
| MCF-7 (Breast Carcinoma) | Promising | [4] | |
| 5-FU (Reference Drug) | Various | Varies | [5] |
Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a precise mean IC50 value in the abstract. IC50 values are approximate ranges from cited literature for comparative purposes.
Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[6]
Causality Behind Experimental Choices:
-
Why 96-well plates? This format allows for high-throughput screening of multiple compound concentrations and replicates simultaneously.[6]
-
Why use DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal vehicle for preparing stock solutions of test derivatives.
-
Why a 72-hour incubation? A 72-hour treatment period is often sufficient to observe the effects of a compound on cell proliferation and viability.[7]
-
Why measure absorbance at 570 nm? The purple formazan product has a maximum absorbance around this wavelength, providing the highest sensitivity for detection.
Step-by-Step Methodology
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549, MCF-7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain at 37°C in a humidified, 5% CO2 atmosphere.[3]
-
Cell Seeding: Harvest cells in their exponential growth phase. Seed 100 µL of a cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[3][8]
-
Compound Preparation & Treatment: Prepare a stock solution of the this compound derivative in DMSO. Create a series of serial dilutions in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without compound) and an untreated control (medium only).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[4][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium. Add 150-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[4][6]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 550-570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Comparative In-Vitro Antimicrobial Activity
The search for novel antimicrobial agents is critical due to rising antibiotic resistance. Pyridine derivatives have shown considerable promise, exhibiting activity against a broad spectrum of pathogens.[9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potential of pyridine derivatives is highly dependent on their substitution patterns. For example, certain novel pyridine and thienopyridine derivatives have demonstrated strong activity against Gram-positive (B. mycoides), Gram-negative (E. coli), and fungal (C. albicans) strains.[9][10] The presence of specific side chains and fused ring systems can drastically enhance the antimicrobial effect, making the this compound scaffold a valuable template for developing new antimicrobial drugs.
Quantitative Comparison of Pyridine Derivatives
The following table summarizes the in-vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various pyridine derivatives.
| Compound Class/Derivative | Microorganism | MIC (mg/mL) or Activity | Reference |
| Thienopyridine Derivative (12a) | E. coli | 0.0195 | [9][10] |
| B. mycoides | <0.0048 | [9][10] | |
| C. albicans | <0.0048 | [9][10] | |
| Thienopyridine Derivative (15) | E. coli | >0.0048 | [9][10] |
| B. mycoides | 0.0098 | [9][10] | |
| C. albicans | 0.039 | [9][10] | |
| Diacetylpyridine Derivative (3b) | Various | High Activity | [11][12] |
| Diacetylpyridine Derivative (12a) | Various | High Activity | [11][12] |
Note: Lower MIC values indicate higher antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] It provides a quantitative measure of a compound's potency.[14][15]
Causality Behind Experimental Choices:
-
Why serial two-fold dilutions? This method allows for a precise determination of the MIC by testing a logarithmic range of concentrations.[15]
-
Why a 0.5 McFarland standard? This standardizes the initial bacterial or fungal inoculum density, ensuring that the results are reproducible and comparable across different experiments.
-
Why include controls? A growth control (no compound) ensures the microorganisms are viable, while a sterility control (no microorganisms) ensures the medium is not contaminated. These are essential for validating the results.[15]
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[15] This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) from an 18-24 hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14] Dilute this standardized inoculum to the final required concentration for testing.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be uniform (e.g., 100 µL).[15][16]
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[13]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]
Visualization of Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in the field. Future work should focus on synthesizing a library of derivatives based on this core structure and evaluating them using the described in-vitro assays. By systematically modifying peripheral functional groups, it may be possible to optimize both anticancer and antimicrobial activities, potentially leading to the discovery of potent, next-generation drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Validated Analytical Methods for 3,5-Dibromo-2-hydroxy-4-methylpyridine
This guide provides an in-depth comparison of validated analytical methodologies for the characterization of 3,5-Dibromo-2-hydroxy-4-methylpyridine (CAS: 89581-53-3). As a substituted pyridine, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The integrity of any final product depends critically on the quality, purity, and consistency of such starting materials. Therefore, robust and validated analytical methods are not merely a regulatory formality but a cornerstone of quality assurance.[3]
This document is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the scientific rationale behind method selection and validation parameter design, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] While specific, peer-reviewed validated methods for this exact molecule are not widely published, this guide synthesizes established protocols for structurally analogous brominated pyridines to provide reliable, field-tested starting points for method development and validation.
Physicochemical Profile and Analytical Implications
Understanding the fundamental properties of this compound is the first step in selecting an appropriate analytical technique.
| Property | Value | Source |
| CAS Number | 89581-53-3 | [6][7] |
| Molecular Formula | C₆H₅Br₂NO | [6][7] |
| Molecular Weight | 266.92 g/mol | [7] |
| Physical State | Solid | [8] |
| Purity (Typical) | >95% | [7] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Poorly soluble in water. | [1] |
The compound's solid-state, aromatic structure, and poor water solubility suggest that chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable for its separation and quantification.
The Foundation: Principles of Method Validation
The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[5] The process is a systematic evaluation of a method's performance characteristics. According to ICH Q2(R2) guidelines, these characteristics ensure the reliability, accuracy, and precision of the analytical data.[4][9][10]
Caption: The lifecycle of an analytical method, from development to routine use and maintenance.
Comparative Guide: HPLC vs. GC Methods
The two most powerful and common techniques for the analysis of this compound are HPLC and GC. The choice between them depends on the specific analytical goal, such as assay determination, purity profiling, or analysis of volatile impurities.[11]
Caption: Decision workflow for selecting between HPLC and GC for analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the assay (potency) and purity of this compound, as well as for quantifying non-volatile, process-related impurities.[11][12] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for similar bromopyridine compounds and serves as a robust starting point.[11][13]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid. Rationale: Acetonitrile is a common organic modifier. Phosphoric acid is used to control the pH and ensure sharp peak shapes for the pyridine moiety by suppressing the silanol interactions on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 270 nm. Rationale: The pyridine ring exhibits strong UV absorbance in this region.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL in the diluent.
-
-
Validation Experiments:
-
Linearity: Prepare a series of solutions from the stock solution, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the working standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[14]
-
Gas Chromatography (GC)
GC is an excellent alternative or complementary technique, particularly for assessing volatile impurities, residual solvents from the synthesis process, or for orthogonal purity confirmation.[11][15] Given the compound's stability, it can be readily analyzed by GC, often with Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification.
Detailed Experimental Protocol (Representative)
This protocol is based on standard methods for analyzing pyridine derivatives.[11][16]
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane). Rationale: This is a robust, general-purpose non-polar column that provides good separation for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes. Rationale: The temperature program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of the main analyte and any higher-boiling impurities.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Acetone.
-
Standard/Sample Solution (1 mg/mL): Accurately weigh 10 mg of the substance and dissolve in 10 mL of solvent.
-
-
Validation Experiments:
Performance Comparison
The following table summarizes the expected performance characteristics for each method based on typical results for analogous compounds. The acceptance criteria are based on ICH guidelines.[3][10]
| Validation Parameter | HPLC Method (Representative Data) | GC Method (Representative Data) | Typical Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Typically 98.0% - 102.0% for Assay |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% | ≤ 2.0% (may vary by application) |
| LOD (Limit of Detection) | ~0.02 µg/mL | ~65 ng/mL[15] | Demonstrate detectability |
| LOQ (Limit of Quantitation) | ~0.06 µg/mL | ~130 ng/mL[15] | Demonstrate acceptable precision/accuracy |
| Primary Use Case | Assay, Purity, Non-Volatile Impurities | Volatile Impurities, Residual Solvents | N/A |
Spectroscopic Methods for Structural Elucidation and Identification
While chromatography is essential for quantification and purity, spectroscopic techniques are required for unequivocal identification and structural confirmation.
-
Mass Spectrometry (MS): When coupled with GC or LC, MS provides molecular weight information and fragmentation patterns, which act as a chemical fingerprint for identification. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is definitive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of atoms within the molecule. It is the gold standard for structural elucidation.[17][18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique used to identify the presence of key functional groups (e.g., O-H stretch, C=C and C-N bonds of the pyridine ring, C-Br bonds).[19]
Conclusion
Both HPLC and GC are robust and reliable techniques for the analysis of this compound. The selection of the primary method should be driven by the analytical objective.
-
For assay determination and the analysis of non-volatile impurities , a validated reversed-phase HPLC method is the industry standard, offering excellent accuracy and precision.
-
For the analysis of volatile organic impurities and residual solvents , a capillary GC method is superior.
In a comprehensive quality control strategy, these methods are often used in a complementary fashion. An HPLC method would be used for release testing (assay, purity), while a GC method would be employed to control for residual solvents. Spectroscopic methods, particularly MS and NMR, are indispensable for initial structural confirmation and identification. The protocols and performance data presented in this guide provide a solid, scientifically-grounded foundation for developing and validating analytical procedures that are fit for purpose and meet global regulatory expectations.
References
- 1. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. echemi.com [echemi.com]
- 7. synchem.de [synchem.de]
- 8. cynorlaboratories.com [cynorlaboratories.com]
- 9. youtube.com [youtube.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of 2,5’-Dibromo-4,5,2’-trihydroxydiphenylmethanone and Its Related Substances by HPLC [chinjmap.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. 89581-53-3|this compound|BLD Pharm [bldpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-2-hydroxy-4-methylpyridine
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dibromo-2-hydroxy-4-methylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated pyridine derivatives and are designed to meet stringent regulatory standards.
Hazard Profile and Immediate Safety Precautions
Based on these analogues, this compound should be handled as a hazardous substance with the following potential classifications[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Essential Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, including preparation for disposal, the following PPE is mandatory. This equipment forms the primary barrier between you and potential exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation[1][2]. |
| Skin Protection | Chemical-resistant gloves (butyl rubber recommended) and a fully buttoned, flame-retardant lab coat. | Prevents skin contact which can lead to irritation. Butyl rubber offers good resistance to pyridine compounds[3]. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation[3][4]. |
Causality: The selection of PPE is directly dictated by the compound's known hazards. The potential for skin and eye irritation necessitates robust barrier protection, while the risk of respiratory irritation makes working in a well-ventilated area, preferably a fume hood, a non-negotiable safety measure[4].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream, in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash [4][5].
Waste Identification and Segregation
-
Identify: All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Spill cleanup materials.
-
-
Segregate: It is crucial to keep this waste stream separate from incompatible materials. Store it away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions[3][5]. As a halogenated organic compound, it should be segregated with other similar halogenated wastes to ensure proper final disposal and to avoid cross-contamination, which can complicate and increase the cost of disposal[6].
Waste Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap[3][5]. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling: Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include[5]:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
An accumulation start date.
-
Trustworthiness: A self-validating system of waste management relies on clear and accurate labeling. This practice ensures that anyone handling the container is immediately aware of its contents and the associated hazards, preventing accidental mixing or improper handling.
Spill Management Protocol
Accidents can happen, and a prepared response is key to mitigating risks.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Although not highly flammable, it is good practice to remove all sources of ignition from the spill area[4].
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[3][4].
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into your designated hazardous waste container[3].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Decontamination of Equipment
All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble. This rinseate must be collected as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
Final Disposal Workflow
The ultimate disposal of this chemical waste must be handled by professionals.
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be cool, dry, and away from incompatible materials[4][5].
-
Contact EHS: Do not attempt to dispose of this waste yourself. Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup[5].
-
Provide Documentation: Be prepared to provide the waste manifest or any other required documentation to the disposal service.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
As a halogenated organic compound, the most probable final disposal method will be high-temperature incineration at a facility permitted to handle such wastes[7]. This method ensures the complete destruction of the molecule, preventing its release into the environment.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
